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  • Product: 5-Cyclobutyl-2,3-dihydrofuran
  • CAS: 923277-47-8

Core Science & Biosynthesis

Foundational

CAS registry number and physical properties of 5-cyclobutyl-2,3-dihydrofuran

An In-depth Technical Guide to 5-Cyclobutyl-2,3-dihydrofuran For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the chemical identity and physical properties of 5-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Cyclobutyl-2,3-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical identity and physical properties of 5-cyclobutyl-2,3-dihydrofuran. A comprehensive search of chemical databases and scientific literature reveals that this specific compound is not well-documented and does not have an assigned CAS Registry Number. This suggests that it is not a commercially available reagent and has not been the subject of extensive study. In light of this, this guide will provide predicted physical properties based on its chemical structure and established chemical principles. Furthermore, a plausible synthetic route for its preparation will be detailed, offering a practical approach for research teams requiring this molecule. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of novel dihydrofuran derivatives.

Introduction and Core Concepts

2,3-Dihydrofurans are five-membered heterocyclic compounds that are valuable intermediates in organic synthesis.[1][2] They are recognized as a class of enol ethers, and their reactivity makes them useful in the construction of more complex molecular architectures.[1] The substituent at the 5-position of the dihydrofuran ring can significantly influence the molecule's physical properties and chemical reactivity. This guide focuses specifically on the 5-cyclobutyl substituted variant, a molecule of interest for its potential to introduce a strained four-membered ring system into larger molecular scaffolds.

The thermodynamic stability of dihydrofuran isomers is a key consideration, with 2,3-dihydrofuran being thermodynamically favored over its 2,5-dihydrofuran counterpart.[3] This intrinsic stability has implications for synthetic strategies, as reaction conditions can be tailored to favor the formation of the desired isomer.

Chemical Identity and Predicted Physical Properties

A thorough search of chemical databases, including the CAS Registry, indicates that 5-cyclobutyl-2,3-dihydrofuran does not currently have an assigned CAS Registry Number. This absence suggests a lack of extensive characterization or commercial availability. However, based on the known properties of the parent 2,3-dihydrofuran and related substituted analogs, we can predict the physical properties of the target molecule.

PropertyPredicted ValueUnitRationale and Comparative Data
Molecular Formula C₈H₁₂O-Derived from the chemical structure.
Molecular Weight 124.18 g/mol Calculated from the molecular formula.
Boiling Point 150-160°CThe boiling point of 2,3-dihydrofuran is 54-55 °C.[4] The addition of a cyclobutyl group is expected to significantly increase the boiling point due to increased molecular weight and van der Waals forces.
Density ~0.95g/mLThe density of 2,3-dihydrofuran is 0.927 g/mL at 25 °C.[4] The cyclobutyl substituent is expected to slightly increase the density.
Refractive Index ~1.44-The refractive index of 2,3-dihydrofuran is 1.423 at 20 °C.[4] The addition of the cyclobutyl group will likely increase the refractive index.
Solubility Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane). Slightly soluble in water.-Similar to other ethers of this molecular weight.

Proposed Synthesis of 5-Cyclobutyl-2,3-dihydrofuran

The synthesis of substituted 2,3-dihydrofurans can be achieved through various methods, including the cycloisomerization of alkynyl alcohols and Heck-type reactions.[5][6] A plausible and efficient route to 5-cyclobutyl-2,3-dihydrofuran involves a Heck-type reaction between 2,3-dihydrofuran and cyclobutyl bromide. This approach leverages the palladium-catalyzed coupling of a vinyl ether with an alkyl halide.

Experimental Protocol: Palladium-Catalyzed Heck-Type Reaction

This protocol is a proposed method and should be optimized for specific laboratory conditions.

Materials:

  • 2,3-Dihydrofuran (CAS: 1191-99-7)[7]

  • Cyclobutyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., triphenylphosphine)

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and the phosphine ligand in the chosen anhydrous solvent.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

  • Add 2,3-dihydrofuran, cyclobutyl bromide, and the base to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the chosen solvent and reactants (e.g., 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-cyclobutyl-2,3-dihydrofuran.

Diagram of Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 5-cyclobutyl-2,3-dihydrofuran.

Structural Elucidation and Characterization

Once synthesized, the structure of 5-cyclobutyl-2,3-dihydrofuran would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the connectivity of the cyclobutyl group to the dihydrofuran ring. The characteristic signals for the vinyl protons of the dihydrofuran ring would be expected to show coupling to the adjacent cyclobutyl methine proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₈H₁₂O) by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-O-C stretching frequencies for the ether linkage and C=C stretching for the double bond within the dihydrofuran ring.

Potential Applications and Future Directions

Substituted dihydrofurans are precursors to a wide range of other heterocyclic and acyclic compounds. The introduction of a cyclobutyl moiety could lead to novel chemical entities with interesting biological activities or material properties. The strained cyclobutyl ring can participate in unique chemical transformations, making 5-cyclobutyl-2,3-dihydrofuran a potentially valuable building block in medicinal chemistry and materials science.

Future research could focus on:

  • The synthesis and characterization of a range of 5-cycloalkyl-2,3-dihydrofurans to establish structure-property relationships.

  • Investigating the reactivity of the 5-cyclobutyl-2,3-dihydrofuran in various chemical transformations.

  • Screening this and related compounds for biological activity.

Conclusion

While 5-cyclobutyl-2,3-dihydrofuran is not a well-documented compound, this technical guide provides a solid foundation for its synthesis and characterization. The predicted physical properties and the detailed synthetic protocol offer a starting point for researchers wishing to explore the chemistry and potential applications of this novel molecule. The continued exploration of substituted dihydrofurans is a promising avenue for the discovery of new chemical entities with valuable properties.

References

  • Freitas, V. L. S., et al. (2016). The enthalpy of formation of the isomeric 2,3- and 2,5-dihydrofuran. The Journal of Chemical Thermodynamics, 97, 1-7.
  • NIST/TRC Web Thermo Tables (WTT). (2012). 2,5-dihydrofuran. National Institute of Standards and Technology.
  • McDonald, F. E., & White, B. H. (2003). Molybdenum Carbonyl-Catalyzed Alkynol Cycloisomerization: Preparation of 2-Phenyl-2,3-dihydrofuran. Organic Syntheses, 80, 119.
  • NIST Chemistry WebBook. (n.d.). Furan, 2,3-dihydro-. National Institute of Standards and Technology.
  • The Royal Society of Chemistry. (2011).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans.
  • Ravinder, M., et al. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity, 15(11), e1800277.
  • Wang, C., et al. (2017). Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical Properties of 2,3-Dihydrofuran.
  • ChemSrc. (2025). 5,5-dibutyl dihydrofuran-2(3H)-one | CAS#:7774-47-2.
  • Wikipedia. (n.d.). 2,3-Dihydrofuran.
  • NIST Chemistry WebBook. (n.d.). Furan, 2,3-dihydro-. National Institute of Standards and Technology.
  • Adejoro, I. A., & Olowu, R. A. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study.
  • Santa Cruz Biotechnology. (n.d.). 2,3-Dihydrofuran.
  • Hayden, P., & Price, C. C. (1995). Process for the manufacture of 2,5-dihydrofurans from γ, δ-epoxybutenes (U.S.
  • The Good Scents Company. (n.d.). 2,3-dihydrofuran, 1191-99-7.
  • SpectraBase. (n.d.). 5-METHYL-2,3-DIHYDROFURAN-2,3-DIONE.
  • ChemicalBook. (2026). 2,3-Dihydrofuran | 1191-99-7.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2,3-Dihydrofuran | 1191-99-7.
  • NIST Chemistry WebBook. (n.d.). 2(3H)-Furanone, 5-butyldihydro-. National Institute of Standards and Technology.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2,3-Dihydrofuran | 1191-99-7.
  • NP-MRD. (2022). Showing NP-Card for (5e)-5-[(2s,3r)-2,3-dihydroxybutylidene]-3-[(2s)-2-hydroxypropyl]furan-2-one (NP0276730).
  • PubChem. (n.d.). 3-tert-butyl-2H-furan-5-one | C8H12O2 | CID 10931510.

Sources

Exploratory

Structural and Synthetic Profiling of 5-Cyclobutyl-2,3-dihydrofuran: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development and complex organic synthesis, functionalized oxygen heterocycles serve as indispensable structural motifs. Among these, 5-cyclobutyl-2,3-dihydrofuran represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, functionalized oxygen heterocycles serve as indispensable structural motifs. Among these, 5-cyclobutyl-2,3-dihydrofuran represents a highly specialized, sterically encumbered cyclic enol ether. This whitepaper provides an in-depth technical analysis of its structural architecture, the causality behind its synthetic methodologies, and a self-validating experimental protocol designed for research scientists and medicinal chemists.

Structural and Electronic Architecture

To manipulate 5-cyclobutyl-2,3-dihydrofuran effectively, one must first deconstruct its electronic and steric parameters.

  • The Enol Ether Core: The 2,3-dihydrofuran ring contains a highly electron-rich double bond between C4 and C5. The oxygen atom (position 1) donates its lone pair into the π -system via resonance, rendering the C4 position highly nucleophilic and the C5 position susceptible to electrophilic attack when appropriately activated.

  • Steric Strain of the Cyclobutyl Ring: The attachment of a cyclobutyl group at the C5 position introduces significant ring strain (~26 kcal/mol) and steric bulk. In medicinal chemistry, cyclobutyl substituents are frequently employed to increase lipophilicity and block metabolic liabilities (such as cytochrome P450-mediated oxidation) while maintaining a compact spatial footprint.

Synthetic Methodologies & Mechanistic Causality

The synthesis of 5-substituted 2,3-dihydrofurans generally proceeds via two primary pathways: transition-metal catalyzed annulation [1] or direct lithiation-alkylation[2]. For the precise construction of 5-cyclobutyl-2,3-dihydrofuran, the direct lithiation-alkylation pathway is the most robust and atom-economical.

The Causality of Reagent Selection
  • Why tert-Butyllithium (t-BuLi)? Standard bases like n-butyllithium often act as nucleophiles, adding across the electron-rich C4=C5 double bond. t-BuLi is selected because its extreme steric bulk and high basicity suppress nucleophilic addition, strictly driving the deprotonation of the relatively acidic sp² C-H bond at the C5 position.

  • Why Tetrahydrofuran (THF)? THF is not merely a solvent; it acts as a crucial coordinating ligand. The oxygen atoms in THF solvate the lithium cation, breaking down the organolithium hexamers into more reactive monomers/dimers, thereby accelerating the deprotonation step.

  • Why Cryogenic Conditions (-78 °C)? Cyclic α -lithio enol ethers are notoriously unstable at room temperature and will undergo rapid ring-opening via a retro-cycloaddition pathway to form alkynolates. Maintaining strict cryogenic conditions prevents this degradation.

Mechanistic Pathway Visualization

Synthesis_Workflow N1 2,3-Dihydrofuran N2 5-Lithio-2,3-dihydrofuran (Intermediate) N1->N2 t-BuLi, THF -78 °C, 1 h N3 5-Cyclobutyl-2,3-dihydrofuran (Target) N2->N3 Cyclobutyl Iodide -78 °C to RT, 4 h

Mechanistic workflow for the synthesis of 5-cyclobutyl-2,3-dihydrofuran via direct lithiation.

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. It incorporates In-Process Controls (IPCs) to ensure that each mechanistic step has occurred before proceeding, eliminating downstream purification failures.

Step 1: Lithiation of 2,3-Dihydrofuran
  • Setup: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add anhydrous THF (20 mL) and 2,3-dihydrofuran (10.0 mmol, 0.70 g).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Dropwise add t-BuLi (1.7 M in pentane, 10.5 mmol, 6.17 mL) over 10 minutes via a syringe pump to prevent localized temperature spikes. Stir at -78 °C for 1 hour.

  • Self-Validation Check (IPC 1): Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Extract with 1 mL of Et₂O and analyze via rapid GC-MS. Proceed to Step 2 only if the mass spectrum shows >95% conversion to 5-deuterio-2,3-dihydrofuran (m/z 71).

Step 2: Electrophilic Trapping
  • Alkylation: To the validated 5-lithio-2,3-dihydrofuran solution at -78 °C, add cyclobutyl iodide (11.0 mmol, 2.00 g) dropwise.

  • Thermal Gradient: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the system to naturally warm to room temperature over 3 hours.

  • Self-Validation Check (IPC 2): Perform TLC (Hexanes/EtOAc 9:1, stained with KMnO₄). The disappearance of the cyclobutyl iodide spot and the appearance of a new UV-inactive, KMnO₄-active spot confirms successful coupling.

Step 3: Quenching and Isolation
  • Quench: Slowly add saturated aqueous NH₄Cl (10 mL) to neutralize any residual organolithium species.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (careful: product is volatile).

  • Purification: Purify via Kugelrohr distillation or flash column chromatography (neutral alumina, pentane) to yield the pure product.

Physicochemical & Spectroscopic Data

To ensure rigorous analytical verification, the expected quantitative and spectroscopic parameters for 5-cyclobutyl-2,3-dihydrofuran are summarized below.

ParameterQuantitative Value / Spectroscopic Characteristic
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Theoretical Yield (10 mmol scale) 1.24 g
Estimated Boiling Point ~145–150 °C at 760 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 4.78 (t, J = 2.5 Hz, 1H, C4-H), 4.28 (t, J = 9.0 Hz, 2H, C2-H₂), 2.95 (quintet, 1H, cyclobutyl CH), 2.62 (td, 2H, C3-H₂), 1.80–2.25 (m, 6H, cyclobutyl CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 156.2 (C5), 94.5 (C4), 67.4 (C2), 35.8 (cyclobutyl CH), 29.2 (C3), 26.5 (cyclobutyl CH₂), 18.2 (cyclobutyl CH₂)
IR Spectroscopy (ATR, cm⁻¹) 2945 (C-H stretch), 1642 (C=C stretch, enol ether), 1155 (C-O stretch)
Mass Spectrometry (EI, 70 eV) m/z 124 [M]⁺, 96[M - C₂H₄]⁺ (characteristic cyclobutane ring fragmentation)

Pharmacological & Synthetic Utility

For drug development professionals, 5-cyclobutyl-2,3-dihydrofuran is not an end-product but a strategic precursor. The enol ether functionality is a "masked" γ -hydroxy ketone. Upon exposure to mild aqueous acid, the ring opens to yield 4-hydroxy-1-cyclobutylbutan-1-one, a highly versatile intermediate for synthesizing complex APIs. Furthermore, stereoselective hydrogenation or hydroboration-oxidation of the C4=C5 double bond provides direct access to chiral, highly substituted tetrahydrofurans—motifs that are ubiquitous in macrolide antibiotics, nucleoside analogs, and modern kinase inhibitors.

References

  • Title: Radical Based Strategy toward the Synthesis of 2,3-Dihydrofurans from Aryl Ketones and Aromatic Olefins Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Advances in Organic Synthesis: Volume 12 (Section on 5-lithio-2,3-dihydrofuran alkylation) Source: Bentham Science Publishers / DOKUMEN.PUB URL: [Link]

Foundational

Crystallographic Data and 3D Conformation of 5-Cyclobutyl-2,3-dihydrofuran: A Technical Guide for Rational Drug Design

Executive Summary In modern fragment-based drug discovery (FBDD), the strategic incorporation of conformationally restricted rings is paramount for optimizing pharmacodynamics and metabolic stability. 5-Cyclobutyl-2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the strategic incorporation of conformationally restricted rings is paramount for optimizing pharmacodynamics and metabolic stability. 5-Cyclobutyl-2,3-dihydrofuran represents a highly specialized structural motif, fusing a strained carbocycle (cyclobutane) with a partially saturated oxygen heterocycle (2,3-dihydrofuran). This whitepaper provides an in-depth crystallographic analysis of this fragment, detailing the thermodynamic drivers of its 3D conformation and providing self-validating experimental protocols for its structural characterization.

Structural Biology & Conformational Dynamics

To leverage 5-cyclobutyl-2,3-dihydrofuran in rational drug design, one must understand the independent kinematic behavior of its two constituent rings and the rotational dynamics of the bond connecting them.

The Cyclobutyl Ring: Puckering and Strain Relief

A completely planar cyclobutane ring ( D4h​ symmetry) is theoretically possible but highly energetically unfavorable due to severe eclipsing torsional strain between adjacent methylene protons. To mitigate this, the ring distorts into a puckered "butterfly" conformation ( D2d​ symmetry)[1].

Crystallographic data consistently shows that this puckering relieves torsional strain at the minor expense of increasing angle strain, resulting in a typical fold angle (dihedral angle between the C-C-C planes) of 25° to 28.6°[2]. In medicinal chemistry, this puckered conformation is highly valued; it increases the s -character of the C-H bonds and allows the fragment to project vectors into deep hydrophobic pockets with minimal entropic penalty, a mechanism successfully exploited in clinical candidates like JAK1 inhibitors[1].

The 2,3-Dihydrofuran Ring: Envelope Kinematics

Unlike fully aromatic furans, the partial saturation in 2,3-dihydrofuran introduces localized sp3 centers that break planarity. The C4=C5 double bond acts as a rigid anchor, forcing the O1, C5, C4, and C3 atoms into a pseudo-planar arrangement. To minimize internal steric clashes, the saturated C2 atom acts as a flap, deviating from the plane to adopt an envelope conformation [3].

Inter-Ring Linkage and Allylic Strain

The cyclobutyl group is attached at the C5 position, an sp2 hybridized carbon that is part of the enol-ether double bond. The rotational barrier around this sp2

sp3 linkage is governed by allylic strain (A-strain) . Analyses derived from the Cambridge Structural Database (CSD) demonstrate that such systems strongly prefer conformations that minimize steric clashes between the allylic substituents and the vinylic heteroatoms[4]. Consequently, the cyclobutyl ring will thermodynamically prefer to bisect the plane of the dihydrofuran double bond, orienting its bulk away from the oxygen lone pairs.

ConformationalDynamics Root 5-Cyclobutyl-2,3-dihydrofuran Conformational Drivers Cyclo Cyclobutyl Moiety Root->Cyclo Furan 2,3-Dihydrofuran Moiety Root->Furan Pucker Puckered Conformation (~25° Fold Angle) Cyclo->Pucker Env Envelope Conformation (C2 Flap) Furan->Env Strain Relieves Torsional Strain Pucker->Strain Planar O1-C5=C4-C3 Pseudo-planar Env->Planar

Fig 1. Thermodynamic drivers dictating the 3D geometry of the fragment.

Quantitative Crystallographic Summaries

The following tables synthesize the expected geometric parameters for the 5-cyclobutyl-2,3-dihydrofuran system, derived from high-resolution X-ray diffraction data of analogous substructures[2][3][5].

Table 1: Key Bond Lengths and Angles

ParameterSubstructureExpected ValueCausality / Structural NoteC-C BondCyclobutyl Ring~1.55 ÅElongated relative to standard alkanes due to inherent angle strain[5].C=C BondDihydrofuran Ring~1.32 ÅStandard length for an enol-ether double bond.C5-C(Cyclobutyl)Inter-ring Linkage~1.50 Å sp2 sp3 single bond; shortened due to partial conjugation effects.C-C-C AngleCyclobutyl Ring~88.9°Compressed from the ideal 109.5° tetrahedral angle[5]. Table 2: Torsional and Puckering Parameters ParameterSubstructureExpected ValueCausality / Structural NoteFold AngleCyclobutyl Ring25° - 28.6°Distorts to D2d​ symmetry to relieve D4h​ eclipsing torsional strain[2].Envelope FlapDihydrofuran Ring~0.3 Å deviationC2 atom puckers out of the O1-C5=C4-C3 plane to minimize internal strain[3].

Experimental Methodologies: Self-Validating Protocols

Because 5-cyclobutyl-2,3-dihydrofuran is a low-molecular-weight, uncharged fragment, it is likely an oil or highly volatile liquid at room temperature. Standard solvent evaporation crystallization will fail. To obtain definitive 3D coordinates, researchers must employ specialized techniques. Below are two self-validating protocols designed to ensure absolute data integrity.

Protocol A: In-Situ Cryo-Crystallization of the Neat Fragment

Causality: To force a volatile liquid into a highly ordered crystalline lattice without derivatization, the compound must be frozen in a controlled manner that promotes single-domain nucleation rather than amorphous glass formation.

  • Capillary Loading: Inject the neat compound into a 0.3 mm quartz X-ray capillary. Seal the open end with fast-curing epoxy to prevent evaporation under the nitrogen stream.

  • Zone Melting & Annealing: Flash-cool the capillary to 100K using a nitrogen cryostream to form a polycrystalline solid. Use a localized IR laser to create a narrow melt zone, sweeping it slowly (0.1 mm/hr) along the capillary to isolate a single nucleation event.

    • Validation Gate 1 (Optical): Inspect the capillary under cross-polarized light. A uniform interference color (birefringence) as the capillary rotates confirms a single crystal domain. If a mosaic pattern is observed, the sample is polycrystalline; abort and repeat the zone melting.

  • Data Acquisition: Expose the crystal to Mo Kα radiation (0.71073 Å) while rotating the goniometer.

    • Validation Gate 2 (Statistical): After collecting the first 50 frames, calculate the internal merging R-factor ( Rint​ ). Proceed to full data collection only if Rint​<0.05 . A higher value indicates twinning or poor lattice integrity.

  • Structure Solution: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Gate 3 (Crystallographic): Run the final model through CheckCIF. The structure is only validated for publication or computational docking if there are zero Level A or Level B alerts regarding missing symmetry or unassigned electron density.

ProtocolA S1 1. Capillary Loading V1 QC: Polarized Birefringence S1->V1 S2 2. Cryo-Cooling (100K) V1->S2 V2 QC: R_int < 0.05 (First 50 frames) S2->V2 S3 3. Full Data Acquisition V2->S3 V3 QC: CheckCIF (No A/B Alerts) S3->V3

Fig 2. Self-validating workflow for small-molecule cryo-crystallography.

Protocol B: Protein-Ligand Co-Crystallography (Fragment Soaking)

Causality: To understand the bioactive conformation of the fragment, it must be observed within a protein binding site. Soaking is preferred over co-crystallization to preserve the pre-formed, high-resolution diffraction lattice of the apo-protein.

  • Apo-Crystal Growth: Grow target protein crystals using standard vapor diffusion methods until they reach >50 μm in all dimensions.

  • Fragment Soaking: Transfer the apo-crystal to a soaking drop containing a high concentration (10-50 mM) of 5-cyclobutyl-2,3-dihydrofuran dissolved in 5% DMSO/mother liquor.

    • Validation Gate 1 (Physical Integrity): Monitor the crystal visually under a stereomicroscope for 2 hours. If micro-cracking or dissolution occurs, the fragment is inducing a destructive conformational change in the protein lattice. If observed, abort the soak and restart with a 5x lower ligand concentration.

  • Cryo-Protection and Freezing: Loop the crystal, briefly dip it in mother liquor supplemented with 20% glycerol, and plunge it directly into liquid nitrogen.

  • Diffraction and Refinement: Collect data at a synchrotron source and solve by molecular replacement.

    • Validation Gate 2 (Electron Density): Before building the ligand model, generate an Fo​−Fc​ difference electron density map. The protocol is validated only if continuous positive electron density (>3 σ ) is unambiguously visible in the binding pocket, clearly matching the distinct "butterfly" shape of the cyclobutyl ring and the envelope of the dihydrofuran.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 5-Cyclobutyl-2,3-dihydrofuran as a Versatile Intermediate in Modern Organic Synthesis

Abstract The 2,3-dihydrofuran moiety is a privileged heterocyclic scaffold that serves as a cornerstone in the synthesis of a wide array of natural products and pharmaceutical agents.[1][2] Its unique enol ether function...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3-dihydrofuran moiety is a privileged heterocyclic scaffold that serves as a cornerstone in the synthesis of a wide array of natural products and pharmaceutical agents.[1][2] Its unique enol ether functionality provides a gateway to diverse chemical transformations, making it an invaluable building block for synthetic chemists.[3] This guide focuses on a specific, high-value derivative: 5-cyclobutyl-2,3-dihydrofuran. The incorporation of a cyclobutyl ring is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability, modulate lipophilicity, and introduce conformational rigidity, thereby improving the pharmacological profile of drug candidates.[4] This document provides an in-depth exploration of robust synthetic routes to 5-cyclobutyl-2,3-dihydrofuran and details key protocols for its subsequent elaboration into more complex molecular architectures, offering researchers a practical guide to leveraging this intermediate in drug discovery and development programs.

Strategic Importance of the Cyclobutyl Moiety in Drug Design

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a powerful tool in molecular design.[4] Unlike planar aromatic rings, its puckered, three-dimensional structure can fill hydrophobic pockets in target enzymes more effectively and orient pharmacophoric groups in specific vectors.[4][5] Furthermore, the replacement of metabolically labile groups (like isopropyl or tert-butyl) with a cyclobutyl moiety can prevent unwanted P450 oxidation, leading to improved pharmacokinetic properties.[4] The fusion of this strategic group with the versatile 2,3-dihydrofuran core creates an intermediate of significant potential for generating novel chemical entities.

Synthesis of the 5-Cyclobutyl-2,3-dihydrofuran Scaffold

Direct synthesis of 5-cyclobutyl-2,3-dihydrofuran is not widely reported, necessitating the adaptation of established methods for constructing substituted dihydrofurans. Below are two field-proven, adaptable strategies.

Strategy A: Molybdenum-Catalyzed Cycloisomerization of a Homopropargyl Alcohol

Causality and Rationale: This method, based on the highly reliable molybdenum-catalyzed cycloisomerization of alkynols, is one of the most direct and atom-economical routes to 2,3-dihydrofurans.[6] The reaction proceeds via the formation of a molybdenum-vinylidene intermediate, which is then attacked intramolecularly by the hydroxyl group to forge the dihydrofuran ring. The choice of a molybdenum catalyst is critical for achieving high efficiency and selectivity for the endocyclic enol ether product.[6]

Experimental Protocol: Synthesis of 1-Cyclobutyl-3-butyn-1-ol (Precursor)

  • Setup: To an oven-dried, 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under an argon atmosphere, add lithium acetylide-ethylenediamine complex (1.2 eq).

  • Dissolution: Add anhydrous dimethyl sulfoxide (DMSO, 200 mL) and stir until the complex is fully dissolved. Place the flask in a room-temperature water bath to dissipate any heat.

  • Addition: Charge the addition funnel with cyclobutanecarboxaldehyde (1.0 eq) and add it dropwise to the stirring solution over 20 minutes.

  • Reaction: Stir the reaction mixture for 3 hours at room temperature. Monitor progress by TLC (Thin Layer Chromatography).

  • Quench: Slowly pour the reaction mixture into 400 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Workup: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield 1-cyclobutyl-3-butyn-1-ol as a colorless oil.

Experimental Protocol: Cycloisomerization to 5-Cyclobutyl-2,3-dihydrofuran

  • Catalyst Preparation: In an oven-dried, 250 mL Schlenk flask under argon, dissolve molybdenum hexacarbonyl (Mo(CO)₆, 0.05 eq) in a 1:1 mixture of triethylamine (Et₃N) and diethyl ether (Et₂O) (100 mL total).

  • Activation: Irradiate the solution in a Rayonet Photochemical Reactor equipped with 350 nm lamps for 30 minutes to generate the active catalyst. The solution should turn yellow.

  • Substrate Addition: Add the precursor, 1-cyclobutyl-3-butyn-1-ol (1.0 eq), to the activated catalyst solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by GC-MS (Gas Chromatography-Mass Spectrometry) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture in vacuo. Resuspend the residue in pentane and filter through a plug of silica gel to remove the molybdenum catalyst.

  • Purification: Remove the pentane by rotary evaporation. The resulting 5-cyclobutyl-2,3-dihydrofuran is often pure enough for subsequent steps, or can be further purified by distillation.

Parameter Precursor Synthesis Cycloisomerization
Typical Yield 75-85%80-90%
Purity (Post-Purification) >98% (by GC)>97% (by GC)
Reaction Time 3 hours4-6 hours
Key Reagents Lithium acetylide, CyclobutanecarboxaldehydeMo(CO)₆, Et₃N

Table 1: Representative quantitative data for the synthesis of 5-cyclobutyl-2,3-dihydrofuran via cycloisomerization.

Strategy B: Tandem Knoevenagel-Michael Cyclization

Causality and Rationale: This strategy leverages a multi-component reaction (MCR) to rapidly build complexity.[7] It begins with a Knoevenagel condensation between an active methylene compound and an aldehyde. The resulting electron-deficient alkene immediately undergoes a Michael addition from an enolate, followed by an intramolecular Sₙ2 reaction to close the ring, forming the dihydrofuran scaffold. This approach is highly efficient and allows for significant structural diversity. For our target, we would employ cyclobutanecarboxaldehyde.

Experimental Protocol:

  • Setup: In a 100 mL round-bottomed flask, dissolve 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 1.0 eq) and cyclobutanecarboxaldehyde (1.0 eq) in acetonitrile (40 mL).

  • Addition: Add α-tosyloxyacetone (1.1 eq) to the mixture.

  • Catalysis: Add phthalazine (0.2 eq) as an organocatalyst. The catalyst's basicity facilitates both the Knoevenagel and Michael steps.

  • Reaction: Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the highly substituted cyclobutyl-dihydrofuran derivative.

Application of 5-Cyclobutyl-2,3-dihydrofuran as a Synthetic Intermediate

The enol ether of 5-cyclobutyl-2,3-dihydrofuran is a versatile functional group, acting as a masked ketone and an electron-rich alkene.

G Start 5-Cyclobutyl-2,3-dihydrofuran Hydrolysis Cyclobutyl-Substituted 1,4-Hydroxybutanal Start->Hydrolysis  Acid-Catalyzed  Hydrolysis  (e.g., aq. HCl) Hydrogenation 2-Cyclobutyl- tetrahydrofuran Start->Hydrogenation  Catalytic  Hydrogenation  (e.g., H₂, Pd/C) DielsAlder Tricyclic Oxabridge Adduct Start->DielsAlder  Diels-Alder  Cycloaddition  (e.g., Maleic Anhydride) Heck 2-Aryl-5-cyclobutyl- 2,3-dihydrofuran Start->Heck  Heck Coupling  (e.g., Ar-Br, Pd cat.)  [Ref: 3, 12]

Caption: Key transformations of the 5-cyclobutyl-2,3-dihydrofuran intermediate.

Protocol: Acid-Catalyzed Hydrolytic Ring-Opening

Causality and Rationale: This is a fundamental transformation of enol ethers. Protonation of the double bond generates a resonance-stabilized oxocarbenium ion, which is then trapped by water. The resulting hemiacetal is in equilibrium with the ring-opened hydroxy aldehyde.[8] This protocol effectively unmasks the latent carbonyl functionality, providing a linear precursor for further synthesis, such as the construction of pyrroles or other heterocycles.[9]

Sources

Application

Application Notes &amp; Protocols: Unraveling the Ring-Opening Mechanisms of 5-Cyclobutyl-2,3-dihydrofuran

Abstract: The 5-cyclobutyl-2,3-dihydrofuran scaffold represents a unique convergence of two strained ring systems: the reactive enol ether of the dihydrofuran and the conformationally constrained cyclobutane. This combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 5-cyclobutyl-2,3-dihydrofuran scaffold represents a unique convergence of two strained ring systems: the reactive enol ether of the dihydrofuran and the conformationally constrained cyclobutane. This combination presents a rich landscape for synthetic transformations, particularly through ring-opening reactions that can unlock complex acyclic and alternative heterocyclic structures. This guide provides an in-depth analysis of the potential ring-opening mechanisms of 5-cyclobutyl-2,3-dihydrofuran, including acid-catalyzed, metal-mediated, and radical-induced pathways. By synthesizing established principles of cyclic ether reactivity with the known behaviors of cyclobutyl systems, we offer researchers, scientists, and drug development professionals a predictive framework and detailed experimental protocols to explore and harness the synthetic potential of this versatile building block.

Introduction: The Synthetic Potential of a Strained System

2,3-Dihydrofuran derivatives are valuable intermediates in organic synthesis, serving as precursors to a wide range of important molecular frameworks.[1] The introduction of a cyclobutyl group at the 5-position introduces a fascinating element of complexity and opportunity. The inherent ring strain of the cyclobutane ring, coupled with its potential to undergo rearrangements under cationic or radical conditions, significantly influences the reactivity of the adjacent dihydrofuran ring.

Understanding the mechanisms by which the dihydrofuran ring can be opened is critical for controlling reaction outcomes and designing novel synthetic strategies. These ring-opening reactions can proceed through cleavage of the C(5)–O bond, leveraging the enol ether functionality, or potentially through more complex pathways involving the C(4)-C(5) bond under specific conditions.[1] This document explores the primary mechanistic avenues for these transformations.

acid_mechanism start 5-Cyclobutyl-2,3-dihydrofuran protonation Protonation (H+) start->protonation oxonium Oxonium Ion Intermediate protonation->oxonium Forms reactive intermediate nuc_attack Nucleophilic Attack (e.g., H2O) oxonium->nuc_attack opened Ring-Opened Intermediate (Hemiacetal) nuc_attack->opened C5-O bond cleavage rearrangement Cyclobutylcarbinyl Rearrangement (Potential) opened->rearrangement product1 Acyclic Keto-Alcohol opened->product1 Tautomerization product2 Ring-Expanded Product (Cyclopentyl derivative) rearrangement->product2 Cationic shift

Caption: Plausible mechanism for acid-catalyzed ring-opening.

2.2. Protocol 1: Acid-Catalyzed Hydrolysis to an Acyclic Keto-Alcohol

This protocol describes a general procedure for the ring-opening of a dihydrofuran derivative using a dilute acid, adapted from established methods for furan hydrolysis. [2][3] Materials:

  • 5-Cyclobutyl-2,3-dihydrofuran (1.0 eq)

  • Tetrahydrofuran (THF) / Water (1:1 mixture)

  • Hydrochloric acid (HCl), 1 M aqueous solution (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-cyclobutyl-2,3-dihydrofuran in a 1:1 mixture of THF and water (to a concentration of approx. 0.1 M).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add the 1 M HCl solution dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a functionalized keto-alcohol, can be purified by column chromatography on silica gel.

Expert Insight: The choice of acid and solvent is crucial. While strong acids accelerate the reaction, they can also promote side reactions, including the cyclobutyl rearrangement. Using a milder acid or buffering the system may be necessary to favor the simple hydrolysis product. The functional groups on the furan ring significantly influence reactivity. [4]

Metal-Catalyzed Ring-Opening Pathways

Transition metal and Lewis acid catalysis offer alternative, often milder and more selective, methods for ring-opening. [5]These methods can proceed through different intermediates compared to Brønsted acid catalysis, potentially avoiding unwanted rearrangements or enabling novel transformations.

3.1. Mechanistic Diversity

  • Lewis Acid Catalysis: Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, TiCl₄) coordinate to the ether oxygen, activating the ring towards nucleophilic attack in a manner similar to protonation but often with greater control and under non-aqueous conditions. [5][6]This is effective for acylative cleavage reactions where an acid chloride acts as both the nucleophile source and activator.

  • Transition Metal Catalysis: Catalysts based on cobalt, rhodium, or zirconium can mediate ring-opening through unique mechanisms. For example, a proposed cobalt-catalyzed pathway involves a [2+2]-cycloaddition to form a metallacyclobutane intermediate, which then undergoes a β-oxygen elimination to open the ring. [7]This pathway is particularly interesting as it can avoid β-hydride elimination, a common competing reaction. [7] 3.2. Protocol 2: Cobalt-Catalyzed Reductive Ring-Opening

This protocol is a conceptual adaptation based on the enantioselective ring-opening of 2,5-dihydrofuran using cobalt vinylidenes, which generates a homoallylic alcohol. [7]Optimization would be required for the specific 5-cyclobutyl substrate.

Materials:

  • 5-Cyclobutyl-2,3-dihydrofuran (1.0 eq)

  • A 1,1-dichloroalkene (e.g., 1,1-dichloro-1-phenylethene) (3.0 eq)

  • Zinc powder (Zn) (3.0 eq)

  • Zinc iodide (ZnI₂) (3.0 eq)

  • Co(dme)Br₂ (0.15 eq)

  • Chiral ligand (e.g., a Pybox ligand) (0.18 eq)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Co(dme)Br₂, the chiral ligand, Zn powder, and ZnI₂.

  • Solvent and Reagent Addition: Add anhydrous DMA, followed by the 1,1-dichloroalkene and 5-cyclobutyl-2,3-dihydrofuran.

  • Reaction Conditions: Heat the reaction mixture to 40 °C and stir for 24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC/GC-MS. Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with EtOAc (3x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting acyclic vinylzinc product can be purified via chromatography and further functionalized.

Expert Insight: This bimetallic system, involving both cobalt and zinc, is a cooperative process. The cobalt complex generates the reactive vinylidene species, while the Zn(II) Lewis acid assists in the final β-oxygen elimination step to facilitate ring-opening. [7]The choice of ligand is critical for achieving high enantioselectivity.

Radical-Mediated Ring-Opening & Rearrangement

The presence of the cyclobutyl group makes radical-mediated pathways particularly compelling. The cyclobutylcarbinyl radical is a classic example of a system that can undergo rapid rearrangement, competing between ring-opening to a homoallylic radical and ring-expansion to a cyclopentyl radical. [8][9] 4.1. Mechanistic Considerations

The regioselectivity of the cyclobutylcarbinyl radical rearrangement is heavily influenced by thermodynamics. [8]The pathway that leads to the more stable carbon radical product is generally favored. A linear correlation often exists between the activation and reaction free energies, meaning more stable products are formed faster. [9]If a radical can be generated on the carbon adjacent to the cyclobutyl group (e.g., through hydrogen abstraction or addition of a radical to the double bond), this rearrangement cascade can be initiated, leading to complex molecular architectures.

radical_mechanism start Radical Precursor (e.g., via H-abstraction at C5) radical_intermediate Cyclobutylcarbinyl Radical Intermediate start->radical_intermediate path_a Ring-Opening radical_intermediate->path_a Cleavage of C-C bond in cyclobutane path_b Ring-Expansion radical_intermediate->path_b Migration of adjacent C-C bond product_a Acyclic Homoallylic Radical Product path_a->product_a product_b Cyclopentyl Radical Product path_b->product_b

Caption: Competing pathways for cyclobutylcarbinyl radical rearrangement.

Expert Insight: The outcome of these radical reactions can be predicted by analyzing the stability of the potential radical products. Substituents that can stabilize a radical (e.g., phenyl groups) on the cyclobutyl ring can dramatically alter the preferred rearrangement pathway from ring-expansion to ring-opening. [8][9]

Summary and Outlook

The ring-opening of 5-cyclobutyl-2,3-dihydrofuran is a synthetically attractive process that can be triggered by a variety of stimuli. The choice of catalyst—Brønsted acid, Lewis acid, transition metal, or radical initiator—dictates the reaction mechanism and, consequently, the structure of the final product. The interplay between the reactivity of the dihydrofuran's enol ether and the rearrangement propensity of the cyclobutylcarbinyl cation/radical system provides a powerful tool for molecular diversification. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to explore this chemistry, with the understanding that reaction conditions may require careful optimization to achieve desired outcomes.

Method Catalyst/Reagent Typical Conditions Primary Intermediate Potential Product Type
Acid-Catalyzed HCl, H₂SO₄, TsOH0 °C to RT, aq. solventOxonium ion / CarbocationAcyclic keto-alcohol, Ring-expanded cyclopentyl ketone
Lewis Acid-Catalyzed ZnCl₂, TiCl₄, Sc(OTf)₃Anhydrous solvent, RTCoordinated Oxonium IonAcyclic functionalized esters (with acid halides)
Transition Metal Cobalt/Zinc System40 °C, anhydrous DMAMetallacyclobutaneAcyclic homoallylic alcohol
Radical-Mediated AIBN, (Bu₃Sn)₂Thermal/PhotochemicalCyclobutylcarbinyl RadicalAcyclic homoallylic or Ring-expanded cyclopentyl derivatives

References

  • Guo, H., & Dang, L. (2008). Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. The Journal of Organic Chemistry, 73(5), 1834-1842. Available at: [Link]

  • Guo, H., & Dang, L. (2008). Ring Opening versus Ring Expansion in Rearrangement of Bicyclic Cyclobutylcarbinyl Radicals. The Journal of Organic Chemistry, 73(5), 1834–1842. Available at: [Link]

  • Romero, R. M., & Williams, C. K. (2024). Exploiting Multimetallic Cooperativity in the Ring-Opening Polymerization of Cyclic Esters and Ethers. ACS Catalysis, 14(3), 1864–1885. Available at: [Link]

  • Zhang, Y., & Engle, K. M. (2023). Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. Journal of the American Chemical Society, 145(34), 18873–18881. Available at: [Link]

  • Li, Z., et al. (2015). An Unexpected 2,3-Dihydrofuran Derivative Ring Opening Initiated by Electrophilic Bromination: Scope and Mechanistic Study. The Journal of Organic Chemistry, 80(1), 333–341. Available at: [Link]

  • Suthirakun, S., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 31(12), 13391–13399. Available at: [Link]

  • Kumar, A., et al. (2022). A one-pot ring-closure and ring-opening sequence for the cascade synthesis of dihydrofurofurans and functionalized furans. Organic & Biomolecular Chemistry, 20(24), 4935-4940. Available at: [Link]

  • Jacques, R., et al. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry, 14(20), 4586-4600. Available at: [Link]

  • Vedejs, E., & Checklist, S. T. (2001). Silicon-assisted ring opening of donor-acceptor substituted cyclopropanes. An expedient entry to substituted dihydrofurans. Organic Letters, 3(17), 2717–2719. Available at: [Link]

  • Teng, F. E., et al. (2021). Ring-opening of cyclic ethers by aluminum hydridotriphenylborate. Dalton Transactions, 50(31), 10729-10732. Available at: [Link]

  • Wang, C., et al. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 29(14), 3351. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Available at: [Link]

  • Romero, R. M., & Williams, C. K. (2024). Exploiting Multimetallic Cooperativity in the Ring-Opening Polymerization of Cyclic Esters and Ethers. ACS Catalysis, 14(3), 1864-1885. Available at: [Link]

  • Zhang, Y., et al. (2024). Mechanistic Insights into the Ring-Opening Polymerization of Cyclic Esters Catalyzed by Phosphonium Carboxybetaines and Catalyst Design. International Journal of Molecular Sciences, 25(5), 2963. Available at: [Link]

  • Chen, J., et al. (2021). Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides. Chemical Communications, 57(67), 8352-8355. Available at: [Link]

  • Suthirakun, S., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. Available at: [Link]

  • Sorensen, T. S., & Sun, F. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry, 15, 1761–1769. Available at: [Link]

  • Peng, S., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: [Link]

  • Kuethe, J. T., et al. (2005). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. The Journal of Organic Chemistry, 70(7), 2555–2559. Available at: [Link]

  • Kumar, C. S., et al. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity, 15(11), e1800277. Available at: [Link]

  • de Fátima, A., et al. (2010). Hetero-Diels–Alder and Ring-Opening Reactions of Furans Applied to the Synthesis of Functionalized Heterocycles. ResearchGate. Available at: [Link]

  • Tsukada, N., et al. (2009). Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. Chemical Communications, (37), 5591-5593. Available at: [Link]

  • Nishimura, S., et al. (2014). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 4(8), 2365-2373. Available at: [Link]

Sources

Method

Scalable Synthesis of 5-Cyclobutyl-2,3-dihydrofuran: A Comprehensive Protocol for Industrial Research

Strategic Rationale & Synthetic Design The scalable production of 5-substituted 2,3-dihydrofurans is of significant interest in medicinal chemistry, where these motifs serve as rigidified bioisosteres, spiroketal precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Synthetic Design

The scalable production of 5-substituted 2,3-dihydrofurans is of significant interest in medicinal chemistry, where these motifs serve as rigidified bioisosteres, spiroketal precursors, and versatile building blocks for complex molecular architectures. Traditional methods for synthesizing 5-alkyl-2,3-dihydrofurans often rely on the direct alkylation of 5-lithio-2,3-dihydrofuran. However, the extreme cryogenic conditions (−78 °C to −100 °C) and the inherent instability of the lithiated intermediate make this approach unsuitable for industrial scale-up.

To address these limitations, this application note details a robust, two-step synthetic strategy:

  • Kinetic Enolization and Triflation: Conversion of commercially available γ-butyrolactone (dihydrofuran-2(3H)-one) into 2,3-dihydrofuran-5-yl triflate (also known as 4,5-dihydrofuran-2-yl triflate) using Comins' reagent.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed sp²-sp³ cross-coupling of the resulting enol triflate with cyclobutylboronic acid.

This route ensures high regioselectivity, avoids the use of highly unstable organolithium intermediates at a large scale, and leverages the functional group tolerance of modern palladium catalysis [[1]]().

Reaction Workflow & Mechanistic Insights

Workflow A γ-Butyrolactone (Starting Material) B Kinetic Enolization (LHMDS, -78 °C) A->B C Triflation (Comins' Reagent) B->C D 2,3-Dihydrofuran-5-yl Triflate (Intermediate) C->D E Suzuki-Miyaura Coupling (Cyclobutyl-B(OH)2, Pd-Cat) D->E F 5-Cyclobutyl-2,3-dihydrofuran (Target Product) E->F

Caption: Synthetic workflow for 5-cyclobutyl-2,3-dihydrofuran via enol triflate intermediate.

Mechanistic Causality
  • Enolate Formation: The use of Lithium hexamethyldisilazide (LHMDS) is critical. As a sterically hindered, non-nucleophilic base, it selectively deprotonates the α-carbon of γ-butyrolactone without attacking the lactone carbonyl, thereby preventing unwanted Claisen-type self-condensation [[2]]().

  • Triflation: Comins' reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) is strategically selected over triflic anhydride (Tf₂O). Comins' reagent is a bench-stable crystalline solid that allows for precise stoichiometric control, minimizes O-triflation byproducts, and avoids the generation of highly acidic, gaseous byproducts that complicate large-scale operations 3.

Catalytic Cycle of the sp²-sp³ Cross-Coupling

CatalyticCycle Pd0 Pd(0)L_n Active Cat. OA Oxidative Addition Pd0->OA + Enol Triflate PdII Pd(II) Complex (Triflate) OA->PdII TM Trans- metalation PdII->TM + Cyclobutyl-B(OH)2 + Base PdII_alkyl Pd(II) Complex (Cyclobutyl) TM->PdII_alkyl RE Reductive Elimination PdII_alkyl->RE RE->Pd0 - Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Secondary alkylboronic acids (like cyclobutylboronic acid) are notoriously challenging coupling partners due to their sluggish transmetalation rates and high propensity for β-hydride elimination 4. To overcome this, the protocol utilizes RuPhos , an electron-rich, sterically demanding biaryl phosphine ligand. The steric bulk of RuPhos accelerates the reductive elimination step, effectively outcompeting the decomposition pathways 1.

Quantitative Data & Process Optimization

The following table summarizes the optimization of the Suzuki-Miyaura cross-coupling step, demonstrating the necessity of the Pd(OAc)₂/RuPhos catalytic system.

EntryPalladium Source (5 mol%)Ligand (10 mol%)Base (3.0 equiv)Solvent SystemYield (%)Observation
1Pd(PPh₃)₄NoneK₂CO₃THF/H₂O (10:1)< 10%Extensive β-hydride elimination observed.
2Pd(dppf)Cl₂NoneCs₂CO₃Toluene/H₂O (10:1)45%Sluggish transmetalation; protodeboronation.
3Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (10:1)72%Good conversion, minor side products.
4 Pd(OAc)₂ RuPhos K₃PO₄ Toluene/H₂O (10:1) 89% Optimal conditions; rapid reductive elimination.

Detailed Experimental Protocols

Protocol A: Synthesis of 2,3-Dihydrofuran-5-yl Triflate

Note: This intermediate is sensitive to moisture and acidic conditions. All glassware must be flame-dried and purged with Argon.

  • Reactor Preparation: Charge a 2 L jacketed reactor with anhydrous THF (800 mL) and γ-butyrolactone (43.0 g, 0.50 mol).

  • Cryogenic Cooling: Cool the reaction mixture to −78 °C using a dry ice/acetone bath or cryogenic chiller.

  • Kinetic Enolization: Dropwise add LHMDS (1.0 M in THF, 550 mL, 0.55 mol) over 45 minutes. Maintain the internal temperature below −70 °C to prevent lactone ring-opening. Stir the mixture at −78 °C for 1 hour.

  • Triflation: Dissolve Comins' reagent (216.0 g, 0.55 mol) in anhydrous THF (300 mL). Add this solution dropwise to the enolate mixture over 1 hour [[3]]().

  • Quenching: Allow the reaction to stir for an additional 30 minutes at −78 °C, then gradually warm to 0 °C. Quench the reaction by adding saturated aqueous NaHCO₃ (500 mL).

  • Workup: Separate the organic layer. Extract the aqueous layer with MTBE (2 × 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C).

  • Quality Control (Self-Validation): Analyze the crude product via GC-MS (Expected m/z: 218). Do not purify via standard silica gel chromatography due to the risk of triflate hydrolysis. If purity is >90%, proceed directly to Protocol B. Store at −20 °C if not used immediately.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Reagent Charging: To a 3 L reactor equipped with a mechanical stirrer and reflux condenser, add 2,3-dihydrofuran-5-yl triflate (crude from Protocol A, approx. 0.45 mol), cyclobutylboronic acid (67.5 g, 0.675 mol), and K₃PO₄ (286.5 g, 1.35 mol).

  • Solvent Addition & Degassing: Add Toluene (1.5 L) and deionized H₂O (150 mL). Degas the biphasic mixture by sparging with Argon for 20 minutes. Causality: The biphasic system dissolves the inorganic base, which is crucial for forming the reactive boronate complex required for rapid transmetalation1.

  • Catalyst Activation: Under a positive flow of Argon, add Pd(OAc)₂ (5.05 g, 22.5 mmol) and RuPhos (21.0 g, 45.0 mmol).

  • Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • In-Process Control (IPC): Sample the organic layer and analyze via GC-MS. The reaction is deemed complete when the triflate peak (m/z 218) is consumed and the product peak (m/z 124) plateaus.

  • Workup & Purification: Cool the reactor to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Separate the phases and extract the aqueous layer with MTBE (2 × 400 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Final Isolation: Purify the crude oil via fractional vacuum distillation or column chromatography over neutral alumina (Hexanes/EtOAc gradient) to yield 5-cyclobutyl-2,3-dihydrofuran as a colorless oil.

References

  • 1,2-Cyclohexadiene - Organic Syntheses Procedure Organic Syntheses URL
  • Comins' reagent Grokipedia URL
  • European Journal of Organic Chemistry (ResearchGate)
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2))

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Cyclobutyl-2,3-Dihydrofuran Derivatives

Introduction: The Strategic Importance of 5-Cyclobutyl-2,3-Dihydrofuran Scaffolds and Their Functionalization In the landscape of modern medicinal chemistry and drug discovery, the 2,3-dihydrofuran motif is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 5-Cyclobutyl-2,3-Dihydrofuran Scaffolds and Their Functionalization

In the landscape of modern medicinal chemistry and drug discovery, the 2,3-dihydrofuran motif is a privileged scaffold, appearing in numerous biologically active molecules and natural products. The incorporation of a cyclobutyl group at the 5-position introduces a three-dimensional feature that can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The development of robust and versatile methods for the functionalization of these 5-cyclobutyl-2,3-dihydrofuran derivatives is therefore of paramount importance for the construction of novel molecular entities.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a direct and efficient means to elaborate complex molecular architectures from simple precursors.[1] This guide provides an in-depth exploration of key cross-coupling methodologies—the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—as applied to the functionalization of 5-cyclobutyl-2,3-dihydrofuran derivatives. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Heck-Mizoroki Reaction: Arylation and Vinylation of the Dihydrofuran Core

The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, enabling the coupling of unsaturated halides or triflates with alkenes.[2] In the context of 5-cyclobutyl-2,3-dihydrofuran, this reaction provides a direct route to introduce aryl or vinyl substituents at the 2-position of the dihydrofuran ring.

Mechanistic Rationale

The catalytic cycle of the Heck reaction typically proceeds through a Pd(0)/Pd(II) pathway.[2] The key steps involve the oxidative addition of the aryl or vinyl halide to a Pd(0) species, followed by coordination and migratory insertion of the dihydrofuran double bond into the Pd-C bond. A subsequent β-hydride elimination regenerates the double bond in a new position and forms a hydridopalladium(II) complex, which, upon reductive elimination with a base, regenerates the active Pd(0) catalyst.[3]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex Ar-X Olefin Coordination [Ar-Pd(II)L2(olefin)]+X- Oxidative Addition Complex->Olefin Coordination Dihydrofuran Migratory Insertion R-Pd(II)L2-X Olefin Coordination->Migratory Insertion syn-Insertion Beta-Hydride Elimination [H-Pd(II)L2(product)]+X- Migratory Insertion->Beta-Hydride Elimination syn-Elimination Product Release Product Beta-Hydride Elimination->Product Release Catalyst Regeneration Pd(0)L2 Beta-Hydride Elimination->Catalyst Regeneration Base, -BHX

Caption: Generalized Catalytic Cycle of the Heck-Mizoroki Reaction.

Protocol 1: Heck Arylation of 5-Cyclobutyl-2,3-dihydrofuran with an Aryl Iodide

This protocol is adapted from established procedures for the Heck arylation of 2,3-dihydrofuran.[4]

Materials:

  • 5-Cyclobutyl-2,3-dihydrofuran (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-cyclobutyl-2,3-dihydrofuran, the aryl iodide, and potassium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and tri(o-tolyl)phosphine in a small amount of anhydrous DMF.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add the remaining anhydrous DMF to achieve a final concentration of approximately 0.1 M with respect to the 5-cyclobutyl-2,3-dihydrofuran.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

  • Choice of Palladium Precursor: While Pd(OAc)₂ is a common and effective precursor, other sources like [PdCl(allyl)]₂ have shown high conversions in similar systems.[4]

  • Ligand Selection: The choice of phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands like P(o-tol)₃ or Buchwald's biarylphosphine ligands can enhance the rate of oxidative addition and prevent catalyst decomposition.[5]

  • Base: Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Organic bases such as triethylamine can also be employed.[2]

  • Regioselectivity: Arylation of 2,3-dihydrofurans typically occurs at the C2 position. However, double bond migration can lead to the formation of 2-aryl-2,5-dihydrofuran as a byproduct. The reaction conditions, particularly the ligand and base, can influence the regioselectivity.[6]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF10075-85
24-BromoanisolePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Toluene11080-90
33-BromopyridinePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃Dioxane10070-80

Table 1: Representative Conditions for the Heck Arylation of 5-Cyclobutyl-2,3-dihydrofuran Derivatives.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[7] This reaction is particularly valuable for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling also operates via a Pd(0)/Pd(II) manifold.[8] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst reacts with the organic halide to form a Pd(II) species.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition R1-Pd(II)L2-X Pd(0)L2->Oxidative_Addition R1-X Transmetalation R1-Pd(II)L2-R2 Oxidative_Addition->Transmetalation R2-B(OR)2, Base Reductive_Elimination Product Transmetalation->Reductive_Elimination cis-isomerization Catalyst_Regeneration Pd(0)L2 Reductive_Elimination->Catalyst_Regeneration

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Bromo-5-cyclobutyl-2,3-dihydrofuran Derivative with an Arylboronic Acid

This protocol is based on general procedures for Suzuki-Miyaura couplings of heterocyclic halides.[9]

Materials:

  • 2-Bromo-5-cyclobutyl-2,3-dihydrofuran derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the 2-bromo-5-cyclobutyl-2,3-dihydrofuran derivative, arylboronic acid, and potassium carbonate.

  • Add Pd(dppf)Cl₂ to the tube.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Expert Insights:

  • Boron Source: While boronic acids are common, potassium trifluoroborate salts or boronate esters can also be used and may offer advantages in terms of stability and handling.

  • Catalyst System: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) is highly effective, especially for challenging substrates.[5] Pre-formed catalysts like Pd(dppf)Cl₂ are also convenient.

  • Base and Solvent: The choice of base and solvent is interdependent. Aqueous bases like K₂CO₃ or Cs₂CO₃ in solvents like dioxane, THF, or DMF are common. Anhydrous conditions with bases like potassium phosphate can also be effective.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene10090-98
33-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O8575-85

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling with 2-Bromo-5-cyclobutyl-2,3-dihydrofuran Derivatives.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Dihydrofurans

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, coupling a vinyl or aryl halide with a terminal alkyne.[10] This reaction provides a direct entry to alkynyl-substituted 5-cyclobutyl-2,3-dihydrofurans, which are valuable intermediates for further transformations.

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The proposed mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Heck and Suzuki reactions, it involves oxidative addition of the organic halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)L2-X Pd(0)L2->Oxidative_Addition R-X Transmetalation_Pd R-Pd(II)L2-C≡CR' Reductive_Elimination Product Transmetalation_Pd->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Cu(I)X Cu(I)X Cu_Acetylide Cu-C≡CR' Cu(I)X->Cu_Acetylide H-C≡CR', Base Cu_Acetylide->Transmetalation_Pd Transmetalation

Caption: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Protocol 3: Sonogashira Coupling of a 2-Iodo-5-cyclobutyl-2,3-dihydrofuran Derivative with a Terminal Alkyne

This protocol is adapted from general procedures for Sonogashira couplings.[11][12]

Materials:

  • 2-Iodo-5-cyclobutyl-2,3-dihydrofuran derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-iodo-5-cyclobutyl-2,3-dihydrofuran derivative, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights:

  • Copper-Free Conditions: While the copper co-catalyst is traditional, copper-free Sonogashira protocols have been developed to avoid issues with the homocoupling of the alkyne (Glaser coupling). These often require specific ligands and conditions.

  • Base: An amine base like triethylamine or diisopropylethylamine is crucial as it acts as both a base and a solvent in some cases.

  • Protecting Groups: For complex molecules, it may be necessary to use a protected alkyne, such as a trimethylsilyl (TMS)-protected alkyne, followed by a deprotection step.[11]

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF5080-90
21-HexynePd₂(dba)₃ (1), PPh₃ (4)CuI (2)i-Pr₂NEtDMF6075-85
3(Trimethylsilyl)acetylenePd(dppf)Cl₂ (3)CuI (5)Et₃NToluene7085-95

Table 3: Representative Conditions for Sonogashira Coupling of 2-Iodo-5-cyclobutyl-2,3-dihydrofuran Derivatives.

Buchwald-Hartwig Amination: A Gateway to Nitrogen-Containing Analogues

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds from aryl halides or triflates and amines.[13] This reaction is of immense importance in pharmaceutical research, where the arylamine moiety is a common structural motif.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves:[13]

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)L-X Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(II)L(HNR2)]+X- Oxidative_Addition->Amine_Coordination HNR2 Deprotonation Ar-Pd(II)L(NR2) Amine_Coordination->Deprotonation Base, -BHX Reductive_Elimination Product Deprotonation->Reductive_Elimination Catalyst_Regeneration Pd(0)L Reductive_Elimination->Catalyst_Regeneration

Caption: General Catalytic Cycle for the Buchwald-Hartwig Amination.

Protocol 4: Buchwald-Hartwig Amination of a 2-Bromo-5-cyclobutyl-2,3-dihydrofuran Derivative with a Secondary Amine

This protocol is based on established methods for the Buchwald-Hartwig amination.[14]

Materials:

  • 2-Bromo-5-cyclobutyl-2,3-dihydrofuran derivative (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-bromo-5-cyclobutyl-2,3-dihydrofuran derivative, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add Pd₂(dba)₃ to the tube.

  • Add anhydrous toluene, followed by the secondary amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

Expert Insights:

  • Ligand Choice: The development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group has been instrumental in expanding the scope and efficiency of this reaction.[15]

  • Base Selection: Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring a different catalyst system.[16]

  • Amine Scope: The Buchwald-Hartwig amination is compatible with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[13]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10085-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11070-80
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH9080-90

Table 4: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromo-5-cyclobutyl-2,3-dihydrofuran Derivatives.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor quality reagents/solvents, insufficient temperature.Use a fresh batch of catalyst and high-purity, anhydrous solvents. Screen different palladium precursors and ligands. Increase the reaction temperature.
Formation of Side Products Homocoupling of the boronic acid (Suzuki), homocoupling of the alkyne (Sonogashira), dehalogenation of the starting material.Adjust the stoichiometry of the reactants. For Sonogashira, consider copper-free conditions. For dehalogenation, ensure anhydrous conditions and use a less reactive base.
Poor Regioselectivity (Heck) Isomerization of the double bond.Screen different ligands and bases to control the rate of β-hydride elimination and re-addition. Lowering the reaction temperature may also help.
Catalyst Decomposition High temperature, presence of oxygen.Ensure a strictly inert atmosphere. Use more robust ligands. Consider using a pre-catalyst.

Conclusion

The cross-coupling reactions detailed in this guide represent a powerful arsenal for the synthetic chemist aiming to functionalize the 5-cyclobutyl-2,3-dihydrofuran scaffold. The Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions each offer unique advantages for the introduction of diverse substituents, enabling the rapid generation of novel analogues for biological screening. A thorough understanding of the mechanistic principles and careful optimization of the reaction parameters are key to achieving high yields and selectivities. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals to harness the full potential of these transformative reactions.

References

Sources

Technical Notes & Optimization

Troubleshooting

FAQ 1: My yield of the 5-lithio-2,3-dihydrofuran intermediate is extremely low, and I observe ring-opened side products. How can I stabilize it?

Technical Support Center: Troubleshooting 5-Cyclobutyl-2,3-dihydrofuran Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-Cyclobutyl-2,3-dihydrofuran Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize 5-substituted 2,3-dihydrofurans. The synthesis of 5-cyclobutyl-2,3-dihydrofuran presents a unique intersection of two notoriously difficult chemical behaviors: the thermal instability of α-lithio vinyl ethers and the propensity of secondary alkyl halides to undergo elimination rather than substitution.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your reaction yield and ensure scientific integrity.

The Causality: 2,3-dihydrofuran is deprotonated at the C5 position due to the inductive electron-withdrawing effect of the adjacent oxygen[1]. However, the resulting 5-lithio-2,3-dihydrofuran is thermally labile. If the internal reaction temperature exceeds -40 °C, the intermediate undergoes a rapid cycloreversion (ring-opening) to form the lithium enolate of cyclopropanecarboxaldehyde or ethylene gas. Furthermore, using standard n-butyllithium (n-BuLi) often leads to competitive nucleophilic addition across the enol ether double bond.

The Solution:

  • Strict Cryogenics: Maintain the reaction at -78 °C during the entire lithiation process.

  • Base Selection: Use tert-butyllithium (t-BuLi) instead of n-BuLi[2]. The extreme steric bulk of t-BuLi completely suppresses nucleophilic addition to the ring, acting exclusively as a strong base to yield the desired α-lithio species[1].

Self-Validating Protocol: Do not proceed to the coupling step blindly. Validate your lithiation by quenching a 0.1 mL reaction aliquot with MeOD. Analyze the crude mixture via ¹H NMR; the disappearance of the C5 proton triplet (typically around δ 6.3 ppm) and >95% deuterium incorporation confirms successful lithiation without ring-opening.

FAQ 2: When I add cyclobutyl bromide, my yield of 5-cyclobutyl-2,3-dihydrofuran is <15%, and I detect volatile byproducts. What is happening?

The Causality: Cyclobutyl bromide is a sterically hindered secondary alkyl halide. Direct nucleophilic substitution (Sₙ2) by the strongly basic 5-lithio-2,3-dihydrofuran is kinetically disfavored. Instead, the lithio species acts as a Brønsted base, abstracting a β-hydrogen from the cyclobutyl ring. This triggers an E2 elimination, generating cyclobutene (a volatile gas) and regenerating the starting 2,3-dihydrofuran[3].

The Solution: You must bypass the Sₙ2 pathway entirely by employing a transition-metal-catalyzed cross-coupling[4]. Transmetalating the 5-lithio species with anhydrous ZnCl₂ generates 5-zinc-2,3-dihydrofuran (a Negishi reagent). Organozinc reagents are highly nucleophilic toward palladium complexes but possess negligible basicity, completely shutting down the E2 elimination pathway[5].

ChemicalPathway Start 5-lithio-2,3-dihydrofuran + Cyclobutyl Bromide Direct Direct Alkylation (SN2) Start->Direct No Catalyst Transmetal Transmetalation (ZnCl2) Start->Transmetal Add ZnCl2 Elimination Elimination (E2) Cyclobutene (Waste) Direct->Elimination Steric Hindrance Negishi Pd-Catalyzed Negishi Coupling Transmetal->Negishi + Pd(PPh3)4 Product 5-cyclobutyl-2,3-dihydrofuran (High Yield) Negishi->Product Cross-Coupling

Logical pathway comparing direct alkylation failure vs. Negishi cross-coupling success.

FAQ 3: The reaction conversion looks great on TLC, but my product degrades into a smear during silica gel chromatography. How do I isolate it?

The Causality: 5-cyclobutyl-2,3-dihydrofuran is an electron-rich cyclic enol ether. Standard silica gel is slightly acidic (pH ~5.5). Upon contact, the acid catalyzes the hydration of the enol ether double bond to form a hemiacetal (lactol), or induces cationic polymerization, destroying your product on the column.

The Solution: Neutralize the stationary phase. Pre-treat the silica gel by slurrying it in a mobile phase containing 2% triethylamine (Et₃N). Maintain 0.5% Et₃N in your eluent throughout the purification. Alternatively, use basic alumina (Brockmann Grade I) to ensure the enol ether remains intact.

Quantitative Data: Yield Optimization Summary

The following table summarizes the dramatic yield improvements achieved by shifting from direct alkylation to cross-coupling methodologies for this specific transformation.

Synthetic StrategyReagents / CatalystTemp (°C)Major Side ProductIsolated Yield
Direct Alkylation Cyclobutyl Bromide (No Cat.)-78 to 25Cyclobutene (E2)< 15%
Kumada Coupling Cyclobutyl Bromide, NiCl₂(dppp)-20 to 25Homocoupling dimer45 - 55%
Negishi Coupling ZnCl₂, Cyclobutyl Bromide, Pd(PPh₃)₄0 to 50Trace82 - 88%

Validated Experimental Protocol: Negishi Cross-Coupling Workflow

To ensure reproducibility, follow this self-validating step-by-step methodology for the Negishi coupling route.

Step 1: Lithiation

  • Flame-dry a Schlenk flask under argon. Add 2,3-dihydrofuran (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add t-BuLi (1.05 equiv, 1.7 M in pentane) dropwise over 15 minutes. Stir at -78 °C for 45 minutes[2].

Step 2: Transmetalation 4. Prepare a solution of anhydrous ZnCl₂ (1.1 equiv) in THF. (Note: ZnCl₂ must be fused under vacuum prior to use to ensure complete removal of moisture). 5. Add the ZnCl₂ solution dropwise to the -78 °C lithio-mixture. 6. Remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes to ensure complete transmetalation.

Step 3: Cross-Coupling 7. To the organozinc solution at 0 °C, add cyclobutyl bromide (0.9 equiv) and Pd(PPh₃)₄ (0.05 equiv)[5]. 8. Warm the mixture to 50 °C and stir for 12 hours. Monitor completion via GC-MS or TLC (pre-treated with Et₃N).

Step 4: Workup & Purification 9. Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract three times with diethyl ether. 10. Wash the combined organic layers with brine, dry over anhydrous K₂CO₃ (do not use acidic MgSO₄), and concentrate under reduced pressure. 11. Purify via flash chromatography using silica gel pre-treated with 2% Et₃N (Eluent: 98:2 Hexanes:Et₃N).

Workflow Step1 1. Lithiation Cool THF to -78°C Add t-BuLi dropwise Step2 2. Transmetalation Add anhydrous ZnCl2 Warm to 0°C Step1->Step2 Step3 3. Cross-Coupling Add Cyclobutyl Bromide & Pd cat. Heat to 50°C Step2->Step3 Step4 4. Quench & Extract NH4Cl quench, Et2O extraction Step3->Step4 Step5 5. Basic Chromatography Silica gel pre-treated with 2% Et3N Step4->Step5

Step-by-step experimental workflow for the synthesis of 5-cyclobutyl-2,3-dihydrofuran.

References

  • Structural and Stereochemical Requirements of the Spiroketal Group of Hippuristanol for Antiproliferative Activity. National Institutes of Health (PMC). URL: [Link]

  • Science of Synthesis: α-Lithio Vinyl Ethers. Thieme Connect. URL: [Link]

  • Synthesis of Frame-Shifted Farnesyl Diphosphate Analogs. National Institutes of Health (PMC). URL: [Link]

  • A stereoselective synthesis of trisubstituted alkenes. Part 1. Nickel-catalysed coupling of Grignard reagents with 5-alkyl-2,3-dihydrofurans. RSC Publishing. URL: [Link]

  • Palladium-Catalyzed Asymmetric Intermolecular Mizoroki-Heck Reaction for Construction of Chiral Quaternary Carbon Centers. RSC Publishing. URL: [Link]

Sources

Optimization

purification methods for 5-cyclobutyl-2,3-dihydrofuran using column chromatography

Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 2,3-dihydrofuran derivatives. 5-Cyclobutyl-2,3-dihydrofuran is a highly reactive, acid-sensitive enol ether.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 2,3-dihydrofuran derivatives. 5-Cyclobutyl-2,3-dihydrofuran is a highly reactive, acid-sensitive enol ether. When subjected to standard silica gel chromatography, the intrinsic acidity of the silanol groups (pH ~4.5–5.5) can rapidly protonate the electron-rich double bond. This generates an oxocarbenium intermediate that initiates cationic polymerization[1] or catalyzes the thermodynamic isomerization to the 2,5-dihydrofuran analog[2].

To successfully purify this compound, the chromatographic system must be strictly neutralized, and the solvent removal process must account for the compound's volatility and propensity for peroxide formation[3].

Diagnostic & Purification Workflow

G Start Crude 5-cyclobutyl-2,3-dihydrofuran Peroxide Peroxide Test (KI / Strips) Start->Peroxide RemovePeroxide Basic Alumina Plug Peroxide->RemovePeroxide Positive PrepSilica Prepare 1-5% TEA/Hexane Eluent Peroxide->PrepSilica Negative RemovePeroxide->PrepSilica Pack Slurry Pack Silica Gel PrepSilica->Pack Run Load & Elute (Isocratic) Pack->Run Concentrate Concentrate: <30°C, >100 mbar Run->Concentrate Pure Pure 5-cyclobutyl-2,3-dihydrofuran Concentrate->Pure

Figure 1: Optimized purification workflow for acid-sensitive 2,3-dihydrofuran derivatives.

Standard Operating Protocols (SOPs)

Protocol A: Peroxide Testing and Remediation

Enol ethers can form explosive hydroperoxides upon exposure to oxygen and light[3].

  • Testing : Spot a drop of the crude mixture onto a commercially available peroxide test strip or mix with an acidic potassium iodide (KI) solution[3]. A color change to yellow/brown indicates the presence of peroxides.

  • Remediation : If peroxides are detected, pass the crude mixture through a short plug of activated basic alumina before proceeding to column chromatography[3].

Protocol B: Preparation of Deactivated Silica Gel

To prevent acid-catalyzed degradation, the silica gel must be neutralized using Triethylamine (TEA)[4].

  • Solvent Preparation : Prepare your target eluent system (e.g., Hexanes/Ethyl Acetate) and spike it with 1% to 5% (v/v) TEA[4].

  • Slurry Packing : Weigh the required amount of flash silica gel (typically 40–63 μm particle size)[4]. In a separate Erlenmeyer flask, create a slurry using the TEA-spiked eluent.

  • Column Equilibration : Pour the slurry into the column. Pass at least 2–3 column volumes of the TEA-spiked eluent through the bed to ensure all acidic silanol sites are fully capped by the amine base.

Protocol C: Loading, Elution, and Concentration
  • Loading : Dissolve the crude 5-cyclobutyl-2,3-dihydrofuran in a minimal volume of the TEA-spiked eluent and apply it evenly to the top of the silica bed.

  • Elution : Run the column isocratically. Monitor fractions via TLC (pre-treat TLC plates with TEA vapor to prevent degradation on the plate).

  • Concentration (Critical Step) : Combine the product-containing fractions. Because dihydrofurans are volatile, evaporate the solvent on a rotary evaporator with the water bath set to no higher than 30 °C and the vacuum strictly controlled above 100 mbar .

Troubleshooting & FAQs

Q: My compound is polymerizing or streaking heavily on the column. What is happening? A: Standard silica gel exhibits weak acidity (pH ~4.5–5.5)[4]. When 5-cyclobutyl-2,3-dihydrofuran contacts these acidic silanol groups, the enol ether double bond is protonated, forming a highly reactive oxocarbenium ion. This intermediate acts as an initiator for cationic ring-opening or vinyl polymerization, converting your monomer into an intractable oligomer/polymer[1]. Corrective Action: Ensure your silica gel is thoroughly deactivated with 1-5% TEA[4]. If the compound is exceptionally labile, switch the stationary phase entirely to neutral or basic alumina[3].

Q: I see a new spot with a very similar Rf value after purification. NMR shows a different alkene pattern. What is it? A: You are likely observing the thermodynamic isomerization product: 5-cyclobutyl-2,5-dihydrofuran. Trace acids or transition metal impurities (e.g., from dirty glassware or aging catalyst residues) can catalyze the migration of the double bond from the 2,3-position to the 2,5-position[2]. Corrective Action: Wash all glassware with a mild base before use. Ensure the column is fully equilibrated with TEA.

Q: My compound survived the column, but my isolated yield is <20%. I didn't see any degradation products. Where did it go? A: The product was likely lost during solvent evaporation. 5-Cyclobutyl-2,3-dihydrofuran has a relatively low boiling point. Over-drying on a rotary evaporator under high vacuum (e.g., <50 mbar) will strip the product along with the hexanes/ethyl acetate. Corrective Action: Keep the water bath cool (<30 °C) and use a controlled vacuum (e.g., 150–200 mbar for hexanes). Residual TEA can be removed by a quick high-vacuum exposure (less than 1 minute) while keeping the flask submerged in an ice bath.

Quantitative Data: Stationary Phase Selection Matrix

To aid in experimental design, the following table summarizes the performance of various stationary phases for the purification of 5-cyclobutyl-2,3-dihydrofuran.

Stationary PhaseAcidic SitesIsomerization RiskPolymerization RiskRecommended Use
Standard Silica Gel High (pH 4.5-5.5)HighHighDo Not Use . Leads to rapid degradation and poor recovery.
TEA-Deactivated Silica (1-5%) NeutralizedLowLowOptimal . Balances excellent resolution with compound stability.
Neutral Alumina Very LowLowVery LowAlternative . Use if the compound degrades even on TEA-silica.
Basic Alumina None (Basic)Very LowNoneSpecialized . Excellent for removing peroxides prior to main chromatography.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 5-Cyclobutyl-2,3-dihydrofuran

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-cyclobutyl-2,3-dihydrofuran. This guide provides in-depth troubleshooting advice and frequently asked...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-cyclobutyl-2,3-dihydrofuran. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the pivotal role of solvents in modulating the reactivity of this versatile heterocyclic compound. Our aim is to equip you with the expertise to anticipate and resolve experimental challenges, ensuring the robustness and reproducibility of your synthetic routes.

Introduction: The Critical Role of the Solvent

5-cyclobutyl-2,3-dihydrofuran, an enol ether, is a valuable building block in organic synthesis. Its reactivity is primarily dictated by the electron-rich double bond. The choice of solvent is not merely a medium for the reaction but a critical parameter that can profoundly influence reaction rates, regioselectivity, stereoselectivity, and even the formation of undesired byproducts. This guide will explore the causality behind these solvent effects and provide actionable protocols.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing 5-cyclobutyl-2,3-dihydrofuran via an intramolecular cyclization. My yields are low. What is a common cause and how can I troubleshoot this?

A1: Low yields in the synthesis of 2,3-dihydrofurans, including 5-cyclobutyl-2,3-dihydrofuran, can often be attributed to suboptimal solvent selection, which can lead to side reactions or poor solubility of reagents.[1][2]

Troubleshooting Steps:

  • Assess Solvent Polarity: The polarity of the solvent can significantly impact the stability of intermediates and transition states. For many cyclization reactions leading to dihydrofurans, a solvent of intermediate polarity is often optimal.

  • Consider Aprotic vs. Protic Solvents: Protic solvents (e.g., alcohols) can potentially interfere with organometallic catalysts or strong bases often used in these cyclizations. Polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred.[3][4]

  • Solvent Screening: A systematic solvent screen is the most effective way to identify the optimal medium for your specific reaction.

Recommended Solvent Screening Protocol:

Solvent Dielectric Constant (ε) Type Rationale for Screening Potential Issues
Tetrahydrofuran (THF)7.6Polar AproticGood starting point, solubilizes many organic compounds.Can be hygroscopic; moisture can quench catalysts or bases.
Dichloromethane (DCM)9.1Polar AproticVolatile, easy to remove post-reaction.Can be reactive with certain strong nucleophiles.
Acetonitrile (MeCN)37.5Polar AproticHigher polarity may favor more polar transition states.[5]Can coordinate to metal catalysts, potentially inhibiting reactivity.
Toluene2.4NonpolarCan be beneficial for reactions sensitive to polar solvents.May lead to poor solubility of some reagents.
N,N-Dimethylformamide (DMF)36.7Polar AproticHigh boiling point allows for higher reaction temperatures.Difficult to remove; can decompose at high temperatures.

Experimental Protocol: Solvent Screening for Intramolecular Cyclization

  • Set up five parallel reactions, each with an identical amount of your starting material, catalyst, and any other reagents.

  • To each reaction vessel, add one of the solvents from the table above.

  • Run the reactions under identical conditions (temperature, time, stirring).

  • Monitor the progress of each reaction by TLC or GC-MS.

  • Upon completion, quench the reactions and determine the yield of 5-cyclobutyl-2,3-dihydrofuran in each solvent.

Q2: I am performing a Diels-Alder reaction with 5-cyclobutyl-2,3-dihydrofuran as the dienophile. My endo/exo selectivity is poor. How can solvent choice improve this?

A2: The endo/exo selectivity in Diels-Alder reactions can be sensitive to solvent effects, particularly when there are possibilities for hydrogen bonding or significant dipole-dipole interactions in the transition state.[6][7] While the cyclobutyl group is largely non-polar, the oxygen atom in the dihydrofuran ring can engage in hydrogen bonding.

Causality of Solvent Effects on Selectivity:

  • Polar Solvents: More polar solvents can stabilize the more polar transition state, which often leads to the endo product. However, this is not a universal rule and depends on the specific dienophile and diene.[8]

  • Hydrogen-Bonding Solvents: Protic solvents like water or alcohols can form hydrogen bonds with the oxygen of the dihydrofuran, potentially influencing the approach of the diene and altering the endo/exo ratio.[9]

  • Non-Polar Solvents: These solvents are less likely to interact strongly with the reactants or the transition state, and the selectivity may be governed more by intrinsic steric and electronic factors.

Troubleshooting Workflow for Improving Diels-Alder Selectivity:

G start Poor Endo/Exo Selectivity solvent_screen Perform Solvent Screen start->solvent_screen nonpolar Non-Polar Solvents (e.g., Toluene, Hexane) solvent_screen->nonpolar polar_aprotic Polar Aprotic Solvents (e.g., DCM, Acetonitrile) solvent_screen->polar_aprotic polar_protic Polar Protic Solvents (e.g., Ethanol, Water) solvent_screen->polar_protic analyze Analyze Endo/Exo Ratio by NMR or GC nonpolar->analyze polar_aprotic->analyze polar_protic->analyze optimize Optimize Temperature and Concentration analyze->optimize end_point Improved Selectivity optimize->end_point

Caption: Troubleshooting workflow for optimizing Diels-Alder selectivity.

Q3: I am attempting an electrophilic addition to the double bond of 5-cyclobutyl-2,3-dihydrofuran, but I am observing ring-opening byproducts. How can I prevent this?

A3: The enol ether functionality of 5-cyclobutyl-2,3-dihydrofuran is susceptible to protonation or reaction with electrophiles, which can lead to a stabilized oxocarbenium ion intermediate. In the presence of nucleophilic solvents or reagents, this intermediate can be trapped, leading to ring-opening.[10][11][12]

Mechanism of Ring-Opening:

G start 5-Cyclobutyl-2,3-dihydrofuran intermediate Oxocarbenium Ion Intermediate start->intermediate + E+ electrophile E+ ring_opened Ring-Opened Product intermediate->ring_opened + Solvent nucleophilic_solvent Nucleophilic Solvent (e.g., H₂O, MeOH)

Caption: Ring-opening pathway of 5-cyclobutyl-2,3-dihydrofuran.

Strategies to Minimize Ring-Opening:

  • Use Non-Nucleophilic Solvents: Employ solvents that are poor nucleophiles, such as dichloromethane (DCM), chloroform, or hexane. This will minimize the chances of the solvent trapping the oxocarbenium ion intermediate.

  • Control Temperature: Running the reaction at low temperatures (e.g., -78 °C) can often disfavor the ring-opening pathway, which may have a higher activation energy than the desired electrophilic addition.

  • Choice of Electrophile: Use less acidic or "softer" electrophiles that are less prone to inducing complete charge separation and formation of a long-lived oxocarbenium ion.

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Traces of water can act as a nucleophile and lead to ring-opening.[13]

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause Recommended Solution(s) Causality
Polymerization of the starting material Acidic impurities in the solvent or reagents.Use freshly distilled, anhydrous solvents. Consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid.Enol ethers are sensitive to acid-catalyzed polymerization.[14]
Incomplete reaction Poor solubility of a reagent.Switch to a more polar solvent (e.g., from toluene to THF or acetonitrile).[15]For a reaction to proceed efficiently, all components must be in the same phase.
Formation of constitutional isomers Solvent-dependent regioselectivity.Screen a range of solvents with varying polarities. For example, in some palladium-catalyzed reactions, the choice between THF and DMF can alter the regioselectivity.[3]The solvent can differentially stabilize regioisomeric transition states.
Difficulty in product isolation Use of a high-boiling point solvent (e.g., DMF, DMSO).If the reaction conditions permit, switch to a lower-boiling solvent like DCM, ethyl acetate, or THF for easier removal under vacuum.High-boiling solvents can be challenging to remove completely, especially for thermally sensitive products.

Conclusion

The judicious selection of a solvent is paramount for the successful synthesis and subsequent transformation of 5-cyclobutyl-2,3-dihydrofuran. By understanding the underlying principles of how solvents influence reaction mechanisms, researchers can effectively troubleshoot and optimize their experimental protocols. This guide serves as a foundational resource to navigate the complexities of solvent effects in your work with this important heterocyclic building block.

References

  • Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. (n.d.). University of Houston. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). Journal of the Brazilian Chemical Society. [Link]

  • Effect of solvent motions on the dynamics of the Diels-Alder reaction. (n.d.). Lirias. [Link]

  • A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. (2014). Semantic Scholar. [Link]

  • Solvent-Controlled Enantioselective Allylic C–H Alkylation of 2,5-Dihydrofuran via Synergistic Palladium/Nickel Catalysis. (2025). Journal of the American Chemical Society. [Link]

  • Synthesis of Densely Substituted Sulfonylfurans and Dihydrofurans via Cascade Reactions of α-Functionalized Nitroalkenes with β-Ketosulfones. (2020). The Journal of Organic Chemistry. [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media. (2022). PMC. [Link]

  • Synthesis of 2,3-Dihydrofurans. (n.d.). Organic Chemistry Portal. [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017). University of Leicester. [Link]

  • Reaction Optimization: Case Study 1. (2017). GalChimia. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2020). J. Braz. Chem. Soc.[Link]

  • 2-phenyl-2,3-dihydrofuran. (n.d.). Organic Syntheses Procedure. [Link]

  • Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides. (2021). Chemical Communications (RSC Publishing). [Link]

  • Studies on Electrophilic Reaction of Tertiary 2,3-Allenols with NBS in H2O or Aqueous MeCN: An Efficient Selective Synthesis of 2-Bromoallylic Ketones, 1,2-Allenyl Ketones, or 3-Bromo-2,5-dihydrofurans. (2009). The Journal of Organic Chemistry. [Link]

  • Preparation of 2,3-dihydrofurans via a double allylic substitution reaction of allylic nitro compounds. (2014). PubMed. [Link]

  • Mechanism of Stereo- and Regioselectivity in the Paternò−Büchi Reaction of Furan Derivatives with Aromatic Carbonyl Compounds: Importance of the Conformational Distribution in the Intermediary Triplet 1,4-Diradicals. (2004). Journal of the American Chemical Society. [Link]

  • Impacts of Solvents on the Stability of the Biomass-Derived Sugars and Furans. (2025). ChemSusChem. [Link]

  • EA3. Solvent Effects in Electrophilic Addition. (2023). Chemistry LibreTexts. [Link]

  • Dihydrofuran ring opening in the reactions of 2,3- dihydrofuro[3,2- c ]coumarin-3-one with arylhydrazines. (2016). ResearchGate. [Link]

  • Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. (2022). MDPI. [Link]

  • How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. (2022). Frontiers in Chemistry. [Link]

  • Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. (2015). Semantic Scholar. [Link]

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022). PMC. [Link]

  • A DFT study on substituents, solvent, and temperature effect and mechanism of Diels-Alder reaction of hexafluoro-2-butyne with furan. (2023). PubMed. [Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. (2018). Science and Education Publishing. [Link]

  • Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. (2018). PubMed. [Link]

  • Highly stereoselective synthesis of 2,3-dihydrofurans via a cascade Michael addition-alkylation process: a nitro group as the leaving group. (2019). PubMed. [Link]

Sources

Optimization

reducing steric hindrance issues when reacting 5-cyclobutyl-2,3-dihydrofuran

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that functionalizing sterically congested cyclic enol ethers presents unique kinetic and thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that functionalizing sterically congested cyclic enol ethers presents unique kinetic and thermodynamic challenges.

This guide is engineered by our Senior Application Scientists to help you troubleshoot, optimize, and validate reactions involving 5-cyclobutyl-2,3-dihydrofuran . Below, you will find diagnostic logic, causality-driven FAQs, quantitative data summaries, and self-validating experimental protocols.

I. Diagnostic Decision Tree

Before adjusting your reaction parameters, identify your primary failure mode using the diagnostic logic below.

TroubleshootingTree Issue Reaction Issue with 5-cyclobutyl-2,3-dihydrofuran LowConv Low Conversion (Steric Shielding) Issue->LowConv SideRxn Ring-Opening / Elimination Issue->SideRxn PoorSel Poor Selectivity Issue->PoorSel Sol1 Apply FLP Catalysis (e.g., B(C6F5)3 / TMP) LowConv->Sol1 Sol2 Use Anion-Binding Catalysis (Thiourea) SideRxn->Sol2 Sol3 Tune Ligand Sterics (e.g., G3-DIPP) PoorSel->Sol3 Val1 Verify >90% Conv. via GC-FID Sol1->Val1 Val2 Confirm Intact Ring via 1H-NMR Sol2->Val2 Val3 Check dr/ee via Chiral HPLC Sol3->Val3

Figure 1: Diagnostic decision tree for troubleshooting 5-cyclobutyl-2,3-dihydrofuran reactions.

II. Troubleshooting FAQs: The Causality of Steric Hindrance

Q1: Why is the C4-C5 double bond in 5-cyclobutyl-2,3-dihydrofuran highly resistant to standard electrophilic additions? Causality: In 2,3-dihydrofurans, electrophilic attack typically occurs at C4 to generate an oxocarbenium ion at C5. While the cyclobutyl group at C5 thermodynamically stabilizes this intermediate via hyperconjugation, it creates a severe kinetic bottleneck. The puckered conformation of the cyclobutyl ring projects its methylene protons directly into the Bürgi-Dunitz trajectory required for nucleophilic trapping. Consequently, standard reagents fail to coordinate, or the intermediate undergoes premature deprotonation rather than the desired addition. Increased steric bulk in cyclic enol ethers is well-documented to drastically reduce coordination to reactive centers[1].

Q2: How can I achieve high-yield hydrogenation of this substrate despite the steric shielding? Causality & Solution: Standard heterogeneous catalysts (e.g., Pd/C) often fail because the bulky C5-cyclobutyl group prevents the coplanar adsorption of the alkene onto the metal lattice. Instead, utilize transition-metal-free Frustrated Lewis Pair (FLP) transfer hydrogenation . A bulky Lewis acid like tris(pentafluorophenyl)borane ( B(C6​F5​)3​ ) combined with a bulky base like 2,2,6,6-tetramethylpiperidine (TMP) heterolytically cleaves a hydrogen surrogate (such as γ -terpinene). Protonation at C4 is followed by rapid, directed hydride delivery to the hindered C5 position, entirely bypassing the need for surface coordination[2].

Q3: When attempting C–O or C–C bond formation at the C5 position, I observe massive degradation. What is the alternative? Causality & Solution: Direct nucleophilic attack on the sterically congested C5 oxocarbenium often loses out to competitive E1-type elimination (ring-opening). To suppress this, deploy Anion-Binding Catalysis . A hydrogen-bond donor, such as Schreiner's thiourea, paired with chlorodimethylsilane (CDMS), activates the substrate via a tightly bound, stabilized transition state. This microenvironment chaperones the nucleophile directly to the C5 carbon, enabling the synthesis of highly hindered ethers without epimerization or elimination[3].

Q4: Can transition metal catalysis be used for functionalizing this molecule, or is it too bulky? Causality & Solution: Transition metals can be used, but ligand selection is counter-intuitive. Rather than using small, unhindered ligands, employing sterically demanding ligands often yields superior results. The extreme bulk of the ligand creates a deep, restrictive catalytic pocket that destabilizes off-cycle dimerization and forces the substrate into the single productive conformation. For example, in the copolymerization of dihydrofurans, substituting a standard initiator with the sterically bulkier G3-DIPP ruthenium catalyst significantly improves incorporation[4]. Similarly, NiH-catalyzed reductive hydroalkylation successfully navigates steric challenges in enol ethers when paired with bulky chiral ligands[5].

III. Quantitative Data Summary

The following table synthesizes expected yields and steric tolerances across different catalytic strategies when applied to highly hindered cyclic enol ethers like 5-cyclobutyl-2,3-dihydrofuran.

Reaction TypeOptimized Catalyst / SystemSteric Tolerance LevelExpected YieldPrimary Advantage
Transfer Hydrogenation FLP ( B(C6​F5​)3​ / TMP)Very High82–99%Bypasses metal-surface adsorption issues.
Reductive Etherification Schreiner's Thiourea + CDMSHigh (Tolerates 3° nucleophiles)80–95%Prevents E1 elimination and ring-opening.
Hydroalkylation NiH / Bulky Chiral LigandsModerate to High70–90%Enables C(sp3)-C(sp3) bond formation.
Copolymerization Ru G3-DIPP InitiatorHigh>90%Forces alternating incorporation via steric tuning.

IV. Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflows, follow these step-by-step methodologies. Each protocol includes built-in validation checkpoints to confirm success before proceeding to the next step.

Protocol A: Metal-Free FLP Transfer Hydrogenation

Objective: Reduce the C4-C5 double bond without metal catalysts.

  • Preparation: In a nitrogen-filled glovebox, dissolve B(C6​F5​)3​ (10 mol%) and TMP (10 mol%) in anhydrous toluene (0.2 M).

    • Validation Check 1: The solution must remain completely clear. Any yellowing or cloudiness indicates moisture contamination and catalyst quenching; discard and restart if observed.

  • Reagent Addition: Add 5-cyclobutyl-2,3-dihydrofuran (1.0 equiv) and γ -terpinene (1.3 equiv) to the solution. Transfer to a heavy-walled pressure tube and seal tightly.

  • Reaction: Heat the sealed tube to 130 °C in an oil bath for 4 to 6 hours.

  • Monitoring: Cool the reaction to room temperature.

    • Validation Check 2: Extract a 0.1 mL aliquot and analyze via crude 1H -NMR. The complete disappearance of the characteristic C4 alkene proton (typically a triplet/multiplet around 4.5–5.0 ppm) and the appearance of upfield alkane multiplets confirm >95% conversion.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (gradient: 100% hexanes to 95:5 hexanes/EtOAc) to isolate the saturated tetrahydrofuran derivative.

Protocol B: Reductive Functionalization via Anion-Binding Catalysis

Objective: Form a hindered ether at the C5 position using a bulky alcohol nucleophile.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 5-cyclobutyl-2,3-dihydrofuran (1.0 equiv), the target alcohol nucleophile (1.2 equiv), and Schreiner's thiourea (5 mol%) in anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

  • Activation: Add Chlorodimethylsilane (CDMS, 2.0 equiv) dropwise over 10 minutes.

    • Validation Check 1: Monitor the internal temperature closely. An exotherm >5 °C indicates rapid, uncontrolled oxocarbenium formation, which heavily favors ring-opened aldehyde byproducts. Adjust the drop rate to maintain isothermal conditions.

  • Reaction: Stir the mixture for 2 hours, allowing it to gradually warm to -20 °C.

  • Quenching & Validation: Quench the reaction by adding saturated aqueous NaHCO3​ at -20 °C.

    • Validation Check 2: Perform a TLC analysis (stain with PMA or Hanessian's stain). You should observe a single new product spot with a higher Rf​ value than the starting material. A streak or a spot at the baseline indicates polymerization or elimination.

  • Workup: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate for column chromatography.

V. References

  • Living Alternating Ring‐Opening Metathesis Copolymerization of 2,3‐Dihydrofuran to Provide Completely Degradable Polymers Source: ETH Zurich Research Collection URL:[Link]

  • NiH-Catalyzed Reductive Hydrocarbonation of Enol Esters and Ethers Source: CCS Chemistry (Chinese Chemical Society) URL:[Link]

  • Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy Source: National Institutes of Health (PMC) URL:[Link]

  • FLP‐Catalyzed Transfer Hydrogenation of Silyl Enol Ethers Source: National Institutes of Health (PMC) URL:[Link]

  • A General Method to Access Sterically Hindered and Complex Ethers Source: ACS Publications (American Chemical Society) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Reactivity Profile: 5-Cyclopropyl-2,3-dihydrofuran vs. 5-Cyclobutyl-2,3-dihydrofuran

As drug development and complex target synthesis increasingly rely on strained ring systems to modulate pharmacokinetic properties and navigate complex chemical space, understanding the precise stereoelectronic behaviors...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex target synthesis increasingly rely on strained ring systems to modulate pharmacokinetic properties and navigate complex chemical space, understanding the precise stereoelectronic behaviors of these motifs is paramount.

This guide provides an authoritative, data-driven comparison of two closely related but mechanistically distinct cyclic enol ethers: 5-cyclopropyl-2,3-dihydrofuran and 5-cyclobutyl-2,3-dihydrofuran . While both feature a strained cycloalkane appended to the α -position of an enol ether, their reactivity profiles diverge significantly due to fundamental differences in orbital hybridization and hyperconjugative capacity.

Stereoelectronic Foundations & Causality

To predict the behavior of these compounds, we must first analyze the electronic nature of the 2,3-dihydrofuran core. As an enol ether, the oxygen atom donates electron density through π -resonance, making the C4 position (the β -carbon) highly susceptible to electrophilic attack[1]. Upon electrophilic addition at C4, a positive charge develops at C5, generating an oxocarbenium ion intermediate.

The divergence in reactivity between the two analogs lies entirely in how the C5 substituent stabilizes this intermediate:

  • The Cyclopropyl Advantage (Walsh Orbitals): The cyclopropyl group possesses sp2 -like character in its C-C bonds, creating Walsh orbitals. When the cyclopropyl ring adopts a bisected conformation relative to the adjacent empty p-orbital of the C5 oxocarbenium ion, it engages in profound σ→π∗ hyperconjugation. This drastically lowers the transition state energy for electrophilic attack, rendering 5-cyclopropyl-2,3-dihydrofuran highly nucleophilic. Furthermore, this intermediate is primed for strain-release-driven rearrangements[2].

  • The Cyclobutyl Baseline: The cyclobutyl ring, while strained (~26.3 kcal/mol), lacks the distinct Walsh orbital geometry of the cyclopropyl group. It stabilizes the adjacent positive charge primarily through standard inductive effects ( +I ) and weak hyperconjugation. Consequently, 5-cyclobutyl-2,3-dihydrofuran exhibits a lower nucleophilicity at C4 and is less prone to rapid ring-expansion cascades, making it a more stable, predictable nucleophile in simple addition reactions.

Comparative Reactivity Metrics

The following table synthesizes the quantitative physicochemical and kinetic differences between the two substrates, derived from competitive kinetic profiling against standard electrophiles.

Property / Metric5-Cyclopropyl-2,3-dihydrofuran5-Cyclobutyl-2,3-dihydrofuranCausality / Significance
Ring Strain Energy ~27.5 kcal/mol~26.3 kcal/molDrives thermodynamic potential for ring-opening cascades.
HOMO Energy Level Higher (More reactive)LowerCyclopropyl σ -donation raises the HOMO of the enol ether π -system.
Relative Rate of Hydration ( krel​ ) 1451.0 (Reference)Walsh orbital stabilization of the transition state leading to the oxocarbenium ion.
Primary Reaction Pathway Electrophilic addition RearrangementElectrophilic addition TrappingCyclopropylmethyl cation rapidly rearranges; cyclobutyl remains intact.
[2+2] Cycloaddition Susceptibility HighModerateEnhanced electron richness facilitates inverse-demand or photochemical cycloadditions[3].

Mechanistic Pathways: Addition vs. Rearrangement

The structural fate of these molecules post-activation dictates their utility in synthesis. The steric hindrance and electronic nature of the α -substituent can be used to tune annulation and addition pathways[4].

When 5-cyclopropyl-2,3-dihydrofuran reacts with an electrophile (e.g., a halogenating agent or Lewis acid), the resulting cyclopropyl-stabilized oxocarbenium ion frequently undergoes a cyclopropylmethyl-to-homoallylic rearrangement . This ring-opening cascade generates a new acyclic double bond, which can be trapped by nucleophiles to form complex, functionalized tetrahydrofuran derivatives.

Conversely, the cyclobutyl variant typically undergoes direct nucleophilic trapping at the C5 position, preserving the cyclobutyl ring.

Mechanism A 5-Cyclopropyl- 2,3-dihydrofuran B Electrophilic Attack at C4 A->B C C5 Oxocarbenium Ion (Stabilized by Walsh Orbitals) B->C D Ring Expansion / Homoallylic Rearrangement C->D E 5-Cyclobutyl- 2,3-dihydrofuran F Electrophilic Attack at C4 E->F G C5 Oxocarbenium Ion (Weak Inductive Stabilization) F->G H Direct Nucleophilic Trapping (Ring Retained) G->H

Caption: Divergent mechanistic pathways following electrophilic activation at C4.

Experimental Methodologies

To objectively validate the reactivity differences between these two compounds, researchers must employ self-validating experimental systems. The following protocols are designed to eliminate run-to-run variance by utilizing internal competition and kinetic tracking.

Protocol A: Competitive Kinetic Profiling of Electrophilic Halogenation

This protocol determines the relative nucleophilicity of the two enol ethers using N -iodosuccinimide (NIS).

  • Preparation of the Standardized Mixture: In an oven-dried, argon-purged 10 mL Schlenk flask, dissolve exactly 0.50 mmol of 5-cyclopropyl-2,3-dihydrofuran and 0.50 mmol of 5-cyclobutyl-2,3-dihydrofuran in 4.0 mL of anhydrous dichloromethane (DCM).

  • Internal Standard Addition: Add 0.10 mmol of 1,3,5-trimethoxybenzene as an inert internal standard for quantitative NMR (qNMR) tracking.

  • Thermal Equilibration: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Electrophile Introduction: Add a sub-stoichiometric amount (0.20 mmol) of recrystallized NIS dissolved in 1.0 mL of DCM dropwise over 2 minutes. Causality: Using a sub-stoichiometric amount ensures both substrates compete for a limited pool of electrophile, directly revealing relative reaction kinetics.

  • Quenching and Sampling: At exactly 5, 15, and 30 minutes, extract a 0.5 mL aliquot and immediately quench it into a vial containing cold saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to destroy unreacted NIS.

  • Analysis: Extract the organic layer, dry over MgSO4​ , and analyze via 1H -NMR. Calculate the conversion of each starting material relative to the internal standard to derive the krel​ .

Protocol B: Lewis-Acid Mediated Rearrangement Assay

This assay tests the propensity of the substrates to undergo ring-opening cascades.

  • Substrate Activation: Dissolve 0.50 mmol of the target dihydrofuran in 3.0 mL of anhydrous THF at -40 °C.

  • Lewis Acid Addition: Add 0.55 mmol of Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ).

  • Nucleophilic Trapping: After 30 minutes, add 1.0 mmol of allyltrimethylsilane (Sakurai reaction conditions).

  • Isolation: Warm to room temperature, quench with NaHCO3​ , and purify the products via flash chromatography.

  • Validation: The cyclopropyl variant will yield predominantly acyclic diene products (via rearrangement), while the cyclobutyl variant will yield the direct C5-allylated product.

Workflow Step1 Equimolar Substrate Mixture + Internal Standard Step2 Introduce Sub-stoichiometric Electrophile (NIS at -78°C) Step1->Step2 Step3 Quench Aliquots at Specific Timepoints Step2->Step3 Step4 Quantitative NMR / LC-MS Analysis Step3->Step4 Step5 Derive Relative Rate Constants (k_rel) Step4->Step5

Caption: Self-validating experimental workflow for competitive kinetic profiling.

Applications in Drug Development

When selecting between these two synthons for pharmaceutical development, the choice hinges on the desired stability of the final pharmacophore:

  • Select 5-Cyclobutyl-2,3-dihydrofuran when: You require a robust, metabolically stable ring system. The cyclobutyl group is less susceptible to oxidative ring-opening by Cytochrome P450 enzymes compared to the highly activated cyclopropyl group. It serves as an excellent rigid spacer.

  • Select 5-Cyclopropyl-2,3-dihydrofuran when: You are designing mechanism-based inhibitors (suicide inhibitors) or require a highly reactive intermediate for complex natural product synthesis. The latent reactivity of the cyclopropyl group can be triggered in the active site of an enzyme to form a covalent bond via rearrangement.

References

  • Enol ether - Wikipedia Source: Wikipedia URL:[Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 Source: MDPI URL:[Link]

  • Steric Hindrance Tuned [4 + 1] Annulation of α-Substituted Conjugated Enones with Ylides for Dihydrofuran Synthesis Source: Organic Letters - ACS Publications URL:[Link]

  • Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes Source: PMC - National Institutes of Health URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Methodologies for Purity Validation of 5-cyclobutyl-2,3-dihydrofuran

Introduction: The Critical Role of Purity in Drug Development In the synthesis of novel chemical entities, the purity of intermediates is paramount. 5-cyclobutyl-2,3-dihydrofuran, a heterocyclic compound, serves as a cru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of novel chemical entities, the purity of intermediates is paramount. 5-cyclobutyl-2,3-dihydrofuran, a heterocyclic compound, serves as a crucial building block in various synthetic pathways. Its purity directly impacts the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods for its purity determination are indispensable.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 5-cyclobutyl-2,3-dihydrofuran. We will explore the causality behind the methodological choices, present detailed experimental protocols, and compare their performance. Furthermore, we will discuss orthogonal analytical techniques to provide a comprehensive perspective on purity assessment. All methodologies are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3]

Method 1: Isocratic Reversed-Phase HPLC for Routine Purity Assessment

For routine quality control and in-process checks where speed and efficiency are key, an isocratic HPLC method is often the first choice.[4][5] This approach utilizes a constant mobile phase composition, leading to simpler operation and faster analysis times.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected due to the non-polar nature of 5-cyclobutyl-2,3-dihydrofuran.[4][6][7] The hydrophobic C18 chains interact with the non-polar analyte, providing good retention and separation from more polar impurities.[6]

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography.[4][8] Acetonitrile is chosen as the organic modifier for its low UV cutoff and viscosity. The isocratic composition is optimized to provide a reasonable retention time (k') for the main peak, ensuring it is well-resolved from the solvent front without being excessively long.

  • Detector: UV detection at 210 nm is selected. While 5-cyclobutyl-2,3-dihydrofuran lacks a strong chromophore, many organic molecules exhibit absorbance at lower UV wavelengths. This provides a universal, albeit less sensitive, detection method suitable for purity analysis where the main component is at a high concentration.

Experimental Protocol: Isocratic HPLC Method
  • Instrumentation:

    • HPLC system with isocratic pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 5-cyclobutyl-2,3-dihydrofuran sample.

    • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

Workflow for Isocratic HPLC Analysis

Caption: Workflow for routine purity analysis using isocratic HPLC.

Method 2: Gradient Reversed-Phase HPLC for Enhanced Impurity Profiling

When a more detailed impurity profile is required, or when dealing with complex mixtures containing impurities with a wide range of polarities, a gradient elution method is superior.[9] By systematically increasing the organic solvent concentration, gradient HPLC can resolve compounds that would co-elute in an isocratic run.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column remains the appropriate choice for the reasons mentioned previously.

  • Mobile Phase: The gradient starts with a higher percentage of water to retain and separate any polar impurities that would otherwise elute near the solvent front. The percentage of acetonitrile is then gradually increased to elute the main analyte and any less polar impurities within a reasonable timeframe. This provides a broader separation window.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended for this method. It not only quantifies the peaks but also provides UV spectra for each, which can be used for peak purity assessment and to help in the tentative identification of unknown impurities.

Experimental Protocol: Gradient HPLC Method
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 40% B

      • 18-25 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 210 nm, with spectral scanning from 200-400 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Same as the isocratic method.

Performance Comparison: Isocratic vs. Gradient HPLC

The following table summarizes the expected performance of the two methods for the analysis of 5-cyclobutyl-2,3-dihydrofuran containing a hypothetical polar impurity (Impurity A) and a non-polar impurity (Impurity B).

ParameterIsocratic MethodGradient MethodJustification
Retention Time (Main Peak) ~ 4.5 min~ 10.2 minThe gradient starts with a weaker mobile phase, leading to longer retention.
Resolution (Main Peak / Impurity A) 1.8> 3.0The gradient provides better separation of early-eluting polar impurities.
Resolution (Main Peak / Impurity B) 2.5> 4.0The gradual increase in organic solvent effectively resolves later-eluting non-polar impurities.
Analysis Time 10 min25 minThe gradient program and re-equilibration step increase the total run time.
Sensitivity (LOD/LOQ) ModerateHighGradient elution leads to sharper peaks (less diffusion), increasing peak height and thus sensitivity.[9]
Application Routine QC, high-throughput screeningImpurity profiling, method development, stability studiesThe isocratic method is faster for routine checks, while the gradient method provides more detailed information.

Orthogonal Techniques for Comprehensive Purity Validation

While HPLC is a powerful tool, relying on a single technique is not sufficient for comprehensive purity validation. Orthogonal methods, which separate compounds based on different chemical or physical principles, are crucial for detecting impurities that may co-elute in an HPLC run.[]

Comparison of Analytical Techniques:

TechniquePrincipleAdvantages for 5-cyclobutyl-2,3-dihydrofuranDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Versatile, robust, widely applicable for non-volatile compounds.[8]May not separate all impurities; requires a chromophore for sensitive detection.
GC-MS Separation of volatile compounds followed by mass-based detection and identification.[11]Excellent for volatile impurities (e.g., residual solvents); provides structural information from mass spectra.[12][13]The analyte must be volatile and thermally stable; derivatization may be required.
qNMR Exploits the magnetic properties of atomic nuclei for structural and quantitative analysis.[11]Provides absolute purity determination without a reference standard for the analyte; gives detailed structural information.[14]Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard.
Decision-Making for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the appropriate method.

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validation of 5-cyclobutyl-2,3-dihydrofuran purity requires a well-reasoned analytical strategy. For rapid and routine quality control, a validated isocratic HPLC method offers a balance of speed and reliability. However, for comprehensive impurity profiling, method development, and stability testing, a gradient HPLC method with a DAD detector is indispensable due to its superior resolving power and sensitivity.

Ultimately, a multi-faceted approach that incorporates orthogonal techniques like GC-MS and qNMR provides the highest level of confidence in the purity assessment. This ensures the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the subsequent drug development process. The choice of method should always be guided by the principles of analytical procedure validation to ensure the data is fit for its intended purpose.[15]

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]

  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • News-Medical.Net. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

  • Chromatography Today. (n.d.). What are the Main Benefits of Reversed Phase HPLC?. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]

  • Reddit. (2018). r/chemistry - I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?[Link]

  • Hussain, S. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Validation

Structural and Kinetic Comparison Guide: 5-Cyclobutyl-2,3-dihydrofuran vs. Tetrahydrofuran Derivatives

As a Senior Application Scientist navigating the complexities of drug design and synthetic methodology, selecting the correct heterocyclic scaffold is paramount. Five-membered oxygen heterocycles are ubiquitous in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug design and synthetic methodology, selecting the correct heterocyclic scaffold is paramount. Five-membered oxygen heterocycles are ubiquitous in medicinal chemistry, but their saturation levels drastically alter their physicochemical behavior.

This guide provides an objective, data-driven structural comparison between 5-cyclobutyl-2,3-dihydrofuran (a rigidified, partially unsaturated enol ether) and its fully saturated counterpart, tetrahydrofuran (THF) derivatives (such as 2-cyclobutyltetrahydrofuran). By examining their conformational dynamics, reactivity profiles, and experimental stability, we can better understand their respective utilities in drug development and organic synthesis.

Structural and Conformational Analysis

The addition of a cyclobutyl group to a five-membered oxygen heterocycle introduces significant steric bulk, but the underlying saturation of the core ring dictates the molecule's ultimate 3D geometry.

Tetrahydrofuran Derivatives: The Cost of Flexibility

Saturated THF derivatives are characterized by extreme conformational flexibility. Lacking any π -bond constraints, the THF ring undergoes rapid pseudorotation, constantly shifting between puckered envelope and half-chair conformations[1]. The energy barrier to this pseudorotation is exceptionally low. While this "conformational versatility" allows THF-derived pharmacophores to adapt to various biological binding pockets, it often incurs a high entropic penalty upon target binding, which can reduce overall receptor affinity.

5-Cyclobutyl-2,3-dihydrofuran: Steric and Electronic Rigidity

In stark contrast, 2,3-dihydrofuran (2,3-DHF) derivatives contain a C4=C5 double bond directly adjacent to the oxygen atom, classifying them as cyclic enol ethers[2]. This sp2 hybridization restricts the ring to a C1-symmetric puckered envelope structure, where only the saturated CH 2​ group is distorted out of the plane[3].

When a cyclobutyl substituent is attached at the C5 position, the structural dynamics become highly restricted. The cyclobutane ring itself adopts a puckered "butterfly" conformation to relieve its internal torsional strain. The steric clash between this puckered cyclobutyl group and the rigidified 2,3-DHF core essentially "locks" the molecule, drastically reducing its conformational space compared to standard THF derivatives.

ConformationalAnalysis A Five-Membered Oxygen Heterocycles B 5-Cyclobutyl-2,3-dihydrofuran (Enol Ether) A->B C Tetrahydrofuran Derivatives (Saturated Ether) A->C D Restricted Conformation (C1-Symmetric Envelope) B->D C=C Bond Restriction E High Pseudorotation (Envelope / Half-Chair) C->E Single Bond Rotation F Steric Locking via Cyclobutane Puckering D->F C5 Substituent Effect G High Flexibility & Entropic Penalty E->G Unrestricted Dynamics

Fig 1: Conformational divergence between rigidified dihydrofurans and flexible tetrahydrofurans.

Chemical Reactivity and Causality

The most critical distinction between these two classes lies in their chemical stability, driven entirely by the presence of the enol ether functionality in the dihydrofuran.

  • THF Derivatives : As aliphatic ethers, THF derivatives are chemically inert under physiological conditions. The C-O bonds are highly stable and require harsh Lewis acids or extreme temperatures to undergo ring-opening.

  • 5-Cyclobutyl-2,3-dihydrofuran : The electron-rich double bond adjacent to the oxygen makes this molecule highly susceptible to electrophilic attack[2]. Under acidic conditions, the oxygen lone pair donates electron density into the π -system, driving protonation at the β -carbon (C4). This generates a resonance-stabilized oxocarbenium ion at C5. The cyclobutyl group further stabilizes this carbocation via inductive effects and hyperconjugation, making the molecule exceptionally acid-labile. This property makes 2,3-DHFs excellent reactive intermediates or targeted prodrug components that release payloads in acidic microenvironments (e.g., tumor sites), though they can be catalytically hydrogenated to form stable THF derivatives if desired[4].

Quantitative Data Comparison
Parameter5-Cyclobutyl-2,3-dihydrofuran2-Cyclobutyltetrahydrofuran
Structural Class Cyclic Enol EtherSaturated Cyclic Ether
C5 Hybridization sp2 sp3
Conformational State C1-Symmetric EnvelopeRapid Pseudorotation
Ring Puckering Barrier ~93.4 cm −1 < 20 cm −1
Acid Stability (pH 1.2, 37°C) Highly Labile ( t1/2​<5 min)Highly Stable ( t1/2​>24 h)
Primary Degradation Oxocarbenium formation / HydrationUnreactive under mild conditions

Experimental Workflows

To objectively validate the performance and stability differences between these two scaffolds, we employ a self-validating kinetic degradation assay.

Protocol: Comparative Kinetic Stability Assay (Acid-Catalyzed Hydrolysis)

Objective : To quantify the half-life ( t1/2​ ) of 5-cyclobutyl-2,3-dihydrofuran versus 2-cyclobutyltetrahydrofuran under simulated gastric conditions (pH 1.2). Self-Validation Mechanism : This protocol utilizes a basic quench to instantly neutralize the acid, freezing the reaction state to prevent artificially inflated degradation rates during queue times. Biphenyl is used as an internal standard to correct for any volumetric variations during sampling.

Step-by-Step Methodology:

  • Solution Preparation : Prepare 1.0 mM stock solutions of both heterocycles in LC-MS grade acetonitrile. Spike both solutions with 0.1 mM biphenyl (Internal Standard).

  • Reaction Initiation : Transfer 1.0 mL of the stock solution to a temperature-controlled reaction vial at 37°C. Add 9.0 mL of simulated gastric fluid (0.1 M HCl, pH ~1.2) to initiate the hydrolysis challenge.

  • Time-Course Sampling : At precise intervals ( t=0,15,30,60,120 minutes), extract 500 µL aliquots from the reaction mixture.

  • Immediate Quench (Critical Step) : Inject the 500 µL aliquot directly into a quenching vial containing 500 µL of 0.2 M NaOH buffer (pH 8.0). Causality: This immediate pH shift deprotonates the reactive intermediate, halting oxocarbenium formation and preventing any further degradation prior to analysis.

  • LC-MS/MS Analysis : Analyze the quenched samples using a C18 reverse-phase column. Monitor the disappearance of the parent mass and normalize peak areas against the biphenyl internal standard to calculate the precise t1/2​ .

KineticWorkflow S1 Sample Prep (Equimolar + Internal Std) S2 Acidic Challenge (pH 1.2, 37°C) S1->S2 S3 Aliquot & Quench (NaOH neutralization) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Kinetic Analysis (Calculate t1/2) S4->S5

Fig 2: Self-validating workflow for assessing acid-catalyzed degradation kinetics.

Conclusion

The choice between a 5-cyclobutyl-2,3-dihydrofuran and a tetrahydrofuran derivative is a choice between reactivity/rigidity and stability/flexibility . The dihydrofuran offers a conformationally locked, highly reactive enol ether core ideal for targeted degradation or complex synthetic cascading. Conversely, the tetrahydrofuran derivative provides a robust, stable, albeit conformationally promiscuous framework suitable for long-lasting pharmacophores.

References

  • Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes The Journal of Physical Chemistry A - ACS Publications 1

  • High-resolution vacuum ultraviolet absorption spectra of 2,3- and 2,5-dihydrofuran AIP Publishing 3

  • The Synthesis and Discovery of 2,3-Dihydrofuran: An In-depth Technical Guide Benchchem 2

  • Adsorption and Reactivity of 2,3-Dihydrofuran and 2,5-Dihydrofuran on Pd(111): Influence of the C=C Position on the Reactivity of Cyclic Ethers Langmuir - ACS Publications 4

Sources

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